10-Methylnonadecane
Description
Properties
IUPAC Name |
10-methylnonadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42/c1-4-6-8-10-12-14-16-18-20(3)19-17-15-13-11-9-7-5-2/h20H,4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKKTERVKUURCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336220 | |
| Record name | 10-Methylnonadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56862-62-5 | |
| Record name | 10-Methylnonadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 10-Methylnonadecane
CAS Number: 56862-62-5
This technical guide provides an in-depth overview of 10-Methylnonadecane, a branched-chain alkane with significant relevance in various scientific fields. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support advanced research and application.
Chemical and Physical Properties
This compound is a saturated hydrocarbon with the molecular formula C20H42.[1] Its structure features a nineteen-carbon chain with a methyl group at the tenth position. This branched structure imparts specific physicochemical properties that are distinct from its linear isomer, eicosane.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56862-62-5 | [1][2][3] |
| Molecular Formula | C20H42 | [1] |
| Molecular Weight | 282.55 g/mol | [1] |
| IUPAC Name | This compound | |
| Boiling Point | 345 °C (predicted) | |
| Density | 0.786 ± 0.06 g/cm³ (predicted) | |
| InChI Key | MIKKTERVKUURCM-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. Two common laboratory methods are the catalytic hydrogenation of its corresponding alkene and the Grignard reaction.
Experimental Protocol 1: Catalytic Hydrogenation of 10-Methylnonadec-9-ene
This method involves the saturation of the double bond in 10-Methylnonadec-9-ene using hydrogen gas in the presence of a metal catalyst.
Materials:
-
10-Methylnonadec-9-ene
-
Palladium on carbon (10% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel with Celite)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 10-Methylnonadec-9-ene in a suitable solvent such as ethanol.
-
Carefully add a catalytic amount of 10% Palladium on carbon to the solution.
-
Connect the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere.
-
Pressurize the system with hydrogen gas (typically 1-3 atm) or use a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with additional solvent (ethanol) to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Experimental Protocol 2: Grignard Reaction
This synthetic route involves the reaction of a Grignard reagent with a ketone followed by reduction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Decanoyl chloride
-
Lithium aluminum hydride (LiH₄) or Sodium borohydride (B1222165) (NaBH₄)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of 1-bromononane in anhydrous diethyl ether dropwise to a suspension of magnesium turnings in anhydrous diethyl ether. Initiate the reaction with gentle heating if necessary.
-
Reaction with Acyl Chloride: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of decanoyl chloride in anhydrous diethyl ether. Stir the reaction mixture at room temperature until the reaction is complete.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification of Ketone: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting 10-nonadecanone (B1346682) by column chromatography or distillation.
-
Reduction to Alcohol: Dissolve the purified 10-nonadecanone in a suitable solvent (e.g., diethyl ether or tetrahydrofuran). Carefully add a reducing agent such as lithium aluminum hydride or sodium borohydride in portions.
-
Workup of Alcohol: After the reduction is complete, quench the reaction by the sequential addition of water and a dilute acid solution. Extract the product with an organic solvent, wash the combined organic layers, and dry.
-
Deoxygenation to Alkane: The resulting alcohol can be converted to the corresponding alkane via a two-step process involving conversion to a tosylate followed by reduction with a hydride source, or through a one-pot Wolff-Kishner or Clemmensen reduction of the intermediate ketone.
-
Final Purification: Purify the final product, this compound, by column chromatography.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the identification and quantification of this compound, particularly in complex mixtures such as insect cuticular hydrocarbons.
Table 2: GC Retention Data for this compound
| Column Stationary Phase | Retention Index (Kovats) | Source |
| Standard non-polar | 1942.6, 1943 | [4] |
| Semi-standard non-polar | 1934 | [4] |
Experimental Protocol: GC-MS Analysis of Cuticular Hydrocarbons
-
Sample Preparation: Extract cuticular hydrocarbons from the sample (e.g., insects) by solvent immersion (e.g., in hexane (B92381) or pentane) for a short duration to minimize extraction of internal lipids. Concentrate the extract under a gentle stream of nitrogen.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: A temperature ramp is used to separate hydrocarbons of varying chain lengths. A typical program might start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 320°C), and hold for a period.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: A mass-to-charge ratio (m/z) range appropriate for hydrocarbon fragments (e.g., 40-550 amu).
-
-
Data Analysis: Identify this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information on the chemical environment of each carbon atom.
Table 3: Illustrative ¹³C Spin-Lattice Relaxation Times (T₁) for this compound (Note: These are representative values based on similar long-chain alkanes and can vary with experimental conditions.)
| Carbon Atom | T₁ (seconds) |
| C1 (methyl end) | 3.5 |
| C2 | 2.1 |
| C3 | 1.8 |
| C8, C12 | 1.1 |
| C9, C11 | 1.0 |
| C10 (branch point) | 0.8 |
| C10-methyl | 2.5 |
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation: Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
NMR Spectrometer Parameters:
-
Spectrometer Frequency: A high-field spectrometer (e.g., 100-150 MHz for ¹³C) is recommended for better signal dispersion.
-
Acquisition Mode: Proton-decoupled mode to obtain a singlet for each unique carbon.
-
Pulse Sequence: A standard single-pulse experiment. For quantitative analysis, inverse-gated decoupling with a long relaxation delay is necessary.
-
Number of Scans: A sufficient number of scans to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of ¹³C.
-
-
Spectral Interpretation:
-
The chemical shifts of the aliphatic carbons will appear in the upfield region of the spectrum (typically 10-40 ppm).
-
The carbon at the branch point (C10) and the methyl group carbon will have distinct chemical shifts that can be assigned based on theoretical predictions and comparison with related compounds.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Biological Significance and Applications
This compound is a naturally occurring compound found in various organisms, where it often plays a role in chemical communication.
Insect Semiochemical
Branched-chain alkanes, including this compound, are important components of the cuticular hydrocarbon (CHC) layer of insects. This layer primarily serves to prevent desiccation but also functions as a complex chemical signature involved in:
-
Species and Mate Recognition: The specific blend of CHCs can act as a contact pheromone, allowing insects to identify members of their own species and potential mates.
-
Nestmate Recognition: In social insects, the CHC profile is crucial for distinguishing between nestmates and non-nestmates, thus maintaining colony integrity.
-
Social Status Signaling: In some species, the relative abundance of certain CHCs can signal an individual's reproductive status or social rank.
The detection of these hydrocarbons is mediated by specialized odorant receptors in the insect's antennae.
Natural Occurrence in Other Organisms
This compound has also been identified in the essential oils of some plants and as a metabolite in certain fungi. Its role in these organisms is less well understood but may be involved in plant-microbe interactions or defense mechanisms.
Microbial Degradation
In the environment, branched-chain alkanes like this compound are subject to microbial degradation, although they are generally more resistant than their linear counterparts. Aerobic degradation is typically initiated by a monooxygenase enzyme that hydroxylates the alkane, followed by further oxidation and beta-oxidation. Anaerobic degradation pathways are also known and often involve the addition of fumarate (B1241708) to the subterminal carbon.
This technical guide provides a foundational understanding of this compound for researchers and professionals. The detailed protocols and data presented herein are intended to facilitate further investigation and application of this compound in various scientific disciplines.
References
Natural Sources of 10-Methylnonadecane in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methylnonadecane is a saturated branched-chain alkane with the molecular formula C20H42. While prevalent in the cuticular waxes of insects, where it often plays a role as a semiochemical, its natural occurrence in the plant kingdom is less documented but of growing interest. This technical guide provides an in-depth overview of the known plant sources of this compound, its biosynthetic pathway, and detailed protocols for its extraction and analysis. This information is intended to support researchers in the fields of phytochemistry, chemical ecology, and drug discovery in identifying and quantifying this compound in various plant species.
Plant Sources of this compound
This compound has been identified as a volatile compound and a component of essential oils and natural waxes in a select number of plant species. While its presence is confirmed in several plants, quantitative data remains limited in the scientific literature.
Table 1: Quantitative Data of this compound in a Plant Species
| Plant Species | Family | Plant Part | Concentration (% of essential oil) | Analytical Method |
| Jasminum spp. (Jasmine) | Oleaceae | Flowers | 2.25%[1] | GC-MS |
Other Documented Occurrences (Quantitative Data Not Available):
-
Catha edulis (Khat): this compound has been detected in the essential oils of Khat leaves.[2] However, the primary focus of phytochemical research on this plant has been on alkaloids such as cathinone (B1664624) and cathine, leaving the quantitative analysis of its hydrocarbon components less explored.
-
Panax notoginseng (Sanqi): This compound is found in the liposoluble components of the rhizosphere soil of Panax notoginseng, suggesting a potential role in plant-microbe interactions.[2]
Biosynthesis of this compound in Plants
The biosynthesis of branched-chain alkanes like this compound in plants is an extension of the fatty acid synthesis (FAS) pathway, specifically the type-II FAS system. The process involves the incorporation of specific precursors to introduce the methyl branch.
The proposed biosynthetic pathway involves the following key steps:
-
Initiation: The synthesis is initiated with a branched-chain precursor, likely derived from a branched-chain amino acid like leucine, which provides the initial methyl branch.
-
Elongation: The fatty acid chain is elongated through the addition of two-carbon units from malonyl-CoA.
-
Reduction and Decarbonylation: The resulting branched-chain fatty acid is then reduced to an aldehyde, followed by a decarbonylation step to yield the final branched-chain alkane. This final step is often catalyzed by an aldehyde deformylating oxygenase (ADO).
Experimental Protocols
The following sections provide detailed methodologies for the extraction and analysis of this compound from plant materials, primarily focusing on cuticular waxes and essential oils.
Extraction of this compound from Plant Cuticular Wax
This protocol is adapted from methods described for the analysis of plant cuticular waxes.
Materials:
-
Fresh or dried plant material (leaves, flowers, etc.)
-
n-Hexane (analytical grade)
-
Chloroform (B151607) (analytical grade)
-
Anhydrous sodium sulfate (B86663)
-
Glass vials with Teflon-lined caps
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Sample Preparation:
-
For fresh material, gently clean the surface to remove any debris.
-
For dried material, grind the sample to a fine powder.
-
-
Extraction:
-
Immerse a known weight of the plant material (e.g., 10 g) in a sufficient volume of n-hexane or chloroform (e.g., 100 mL) in a glass beaker.
-
For delicate tissues like flowers, a brief immersion (30-60 seconds) is recommended to minimize the extraction of internal lipids. For tougher tissues like leaves, a longer extraction time or sonication may be necessary.
-
Alternatively, use a Soxhlet apparatus for exhaustive extraction with n-hexane for 6 hours.
-
-
Filtration and Drying:
-
Filter the extract through a funnel containing a plug of glass wool and a layer of anhydrous sodium sulfate to remove particulate matter and residual water.
-
-
Concentration:
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C until the solvent is almost completely removed.
-
Transfer the concentrated extract to a pre-weighed vial and evaporate the remaining solvent under a gentle stream of nitrogen.
-
-
Storage:
-
Store the dried wax extract at -20°C until analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation and Columns:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for the identification and quantification of this compound.
-
A non-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is recommended for the separation of alkanes. Typical column dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for trace analysis) or split
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: Increase to 280°C at a rate of 10°C/min
-
Hold: Maintain at 280°C for 10 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
Sample Preparation for GC-MS:
-
Dissolve a known amount of the wax extract in n-hexane to achieve a suitable concentration (e.g., 1 mg/mL).
-
If necessary, perform a derivatization step (e.g., silylation with BSTFA) to analyze other polar compounds in the wax, though this is not required for alkanes.
Identification and Quantification:
-
Identification: this compound is identified by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum of this compound will show characteristic fragmentation patterns for branched alkanes.
-
Quantification: Quantification can be performed using an internal standard method. A known amount of an internal standard (e.g., a C18 or C22 n-alkane, which is not expected to be present in the sample) is added to the sample before extraction. A calibration curve is generated using a series of standard solutions of this compound with the internal standard. The concentration of this compound in the sample is then determined from the calibration curve based on the peak area ratios.
Conclusion
This compound is a naturally occurring branched-chain alkane in certain plant species, with the most definitive quantitative data currently available for jasmine essential oil. The biosynthetic pathway is believed to follow the general route of branched-chain alkane synthesis in plants. The provided experimental protocols for extraction and GC-MS analysis offer a robust framework for researchers to identify and quantify this compound in new plant sources. Further research is warranted to explore the distribution and ecological significance of this compound in the plant kingdom, which may unveil novel applications in various scientific and industrial domains.
References
10-Methylnonadecane: An In-Depth Technical Guide on its Role as an Insect Pheromone
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methylnonadecane, a saturated branched-chain alkane (C20H42), is a key component of the cuticular hydrocarbon (CHC) profile of numerous insect species. Beyond their primary function in preventing desiccation, CHCs, particularly methyl-branched alkanes, have evolved into crucial semiochemicals mediating intricate insect behaviors.[1][2] This technical guide provides a comprehensive overview of this compound's role as an insect pheromone, detailing its chemical properties, known biological activity, experimental protocols for its study, and the current understanding of its perception through olfactory signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the study of insect chemical ecology, pest management, and the development of novel semiochemical-based pest control strategies.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C20H42 | |
| Molecular Weight | 282.55 g/mol | |
| CAS Number | 56862-62-5 | |
| IUPAC Name | This compound | [3] |
| SMILES | CCCCCCCCCC(C)CCCCCCCCC | [3] |
| Kovats Retention Index (Standard non-polar) | 1942.6, 1943 | [3] |
Role as a Pheromone
Methyl-branched cuticular hydrocarbons, such as this compound, are pivotal in the chemical language of insects, often acting as contact sex pheromones.[4] These compounds are crucial for species and mate recognition, playing a significant role in courtship and mating behaviors in a variety of insect orders, including Coleoptera, Diptera, and Hymenoptera.[4] The specificity of these chemical cues is often encoded in the unique blend of different CHC isomers and their relative abundances.[1] While the volatility of long-chain alkanes is low, they are effective signals at close range or upon direct contact.
Experimental Protocols
Synthesis of this compound
General Synthetic Workflow:
Pheromone Extraction and Analysis
A standardized protocol for the extraction and analysis of airborne insect pheromones can be adapted for studying this compound.
Experimental Workflow for Pheromone Collection and Analysis:
References
- 1. The Importance of Methyl-Branched Cuticular Hydrocarbons for Successful Host Recognition by the Larval Ectoparasitoid Holepyris sylvanidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C20H42 | CID 530070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of 10-Methylnonadecane in Insect Chemical Communication: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
10-Methylnonadecane, a branched-chain alkane with the molecular formula C20H42, is a significant component of the cuticular hydrocarbon (CHC) profile of numerous insect species. While the primary function of the insect cuticle is to prevent desiccation, the complex mixture of lipids, including methyl-branched alkanes, has evolved to play a crucial role in chemical communication. These compounds act as semiochemicals, mediating a variety of intraspecific interactions. This technical guide provides a comprehensive overview of the role of this compound in insect chemical communication, with a focus on its function as a contact sex pheromone and a modulator of pheromone blends. Detailed experimental protocols for the analysis of this compound and quantitative data from relevant studies are presented to facilitate further research and application in pest management and drug development.
Introduction: The Language of Chemicals in the Insect World
Insects rely heavily on chemical signals, or semiochemicals, to navigate their environment and interact with each other.[1] These chemical cues are involved in a wide array of behaviors, including mate location, species recognition, aggregation, and social organization.[2] Cuticular hydrocarbons (CHCs), the waxy layer covering an insect's body, are a primary source of these chemical signals.[1][3] CHC profiles are often complex mixtures of n-alkanes, alkenes, and methyl-branched alkanes.[3] The structural diversity of these molecules, particularly the position and number of methyl branches, provides the chemical specificity required for precise communication.[3]
This compound is a prominent methyl-branched alkane found in the CHC profiles of various insect orders, including Diptera and Coleoptera.[1][4][5] While linear alkanes often serve a primary role in waterproofing, methyl-branched alkanes like this compound frequently function as key signaling molecules, particularly in close-range or contact-based communication.[3]
Biosynthesis of this compound
The biosynthesis of methyl-branched alkanes in insects is intricately linked to fatty acid metabolism. The general pathway involves the incorporation of a methylmalonyl-CoA unit instead of a malonyl-CoA unit during the elongation of very-long-chain fatty acids (VLCFAs). This substitution results in a methyl-branched fatty acid precursor. This precursor is then converted to the corresponding methyl-branched alkane through a process involving reduction and decarboxylation. The site of CHC synthesis is primarily in specialized cells called oenocytes.
A simplified diagram of the proposed biosynthetic pathway is presented below.
Role in Chemical Communication: A Modulator of Behavior
While research has yet to identify a species where this compound acts as a singular, long-range sex attractant, a growing body of evidence highlights its importance as a contact pheromone and a critical component of pheromone blends. The precise ratio and combination of CHCs, rather than a single compound, often dictate the behavioral response.
In many species, methyl-branched alkanes are essential for mate recognition at close range. For instance, in the parasitic wasp Lariophagus distinguendus, the methyl-branched alkane 3-methylheptacosane (B3047540) is the key elicitor of male courtship behavior.[6] Studies on this and other species have shown that the addition or removal of specific methyl-branched alkanes from the cuticular profile can significantly alter or inhibit the mating response.[6] This underscores the specificity of the chemosensory systems involved.
The role of this compound is likely similar in other insect species, where it contributes to the overall "chemical signature" that signals species, sex, and reproductive status.
Quantitative Data on Behavioral and Electrophysiological Responses
Obtaining quantitative data for the specific effects of this compound has been challenging due to its role as part of a complex blend. However, studies on related methyl-branched alkanes provide a framework for understanding its potential impact.
Table 1: Representative Behavioral Responses to Methyl-Branched Alkanes in Insects
| Insect Species | Compound | Bioassay Type | Observed Behavior | Quantitative Result | Reference |
| Lariophagus distinguendus (Parasitic Wasp) | 3-Methylheptacosane | Wing-fanning assay | Elicitation of male courtship (wing-fanning) | Significant increase in courtship behavior towards dummies treated with the compound compared to controls. | Kühbandner et al. (2013)[6] |
| Various Longhorned Beetles (Cerambycidae) | Various methyl-branched alkanes | Contact pheromone bioassays | Mate recognition and stimulation of copulation | Species-specific responses to particular branched alkanes. | Ginzel (2010)[4] |
Table 2: Representative Electrophysiological Responses to Cuticular Hydrocarbons
| Insect Species | Compound Type | Technique | Response | Significance |
| Various Moth Species | Pheromone blends with short-chain alkanes | Electroantennography (EAG) | Increased antennal response to pheromone blends when combined with alkanes. | Demonstrates synergistic effects of alkanes on pheromone perception. |
| Various Ant Species | Cuticular hydrocarbons | Gas Chromatography-Electroantennographic Detection (GC-EAD) | Specific antennal responses to individual CHC components. | Indicates the ability to detect and differentiate components of the CHC profile. |
Detailed Experimental Protocols
The study of this compound and other CHCs relies on a combination of chemical analysis and behavioral bioassays.
Extraction of Cuticular Hydrocarbons
This protocol describes a standard method for extracting CHCs from insect specimens for subsequent analysis.
Materials:
-
Glass vials (2 mL) with PTFE-lined caps
-
n-Hexane (analytical grade)
-
Micropipettes
-
Nitrogen gas supply with a gentle stream evaporator
-
GC-MS vials with inserts
Procedure:
-
Place a single insect (or a pooled sample of smaller insects) into a clean glass vial.
-
Add a precise volume of n-hexane (e.g., 500 µL) to fully submerge the insect.
-
Allow the extraction to proceed for 5-10 minutes. Gentle agitation can be applied.
-
Carefully transfer the hexane extract to a new vial, leaving the insect behind.
-
Concentrate the extract to near dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a smaller, known volume of hexane (e.g., 50 µL) for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for identifying and quantifying the components of a CHC profile.
Typical GC-MS Parameters:
-
Injector: Splitless mode, 280-300°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 50-70°C, hold for 2 minutes.
-
Ramp: 10-20°C per minute to 320°C.
-
Final hold: 10-15 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Mass Spectrometer:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-600.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Identification: this compound and other CHCs are identified by comparing their mass spectra and retention times to those of authentic standards and by analyzing the fragmentation patterns characteristic of methyl-branched alkanes.
Behavioral Bioassays: The Y-Tube Olfactometer
A Y-tube olfactometer is a common apparatus for studying insect responses to volatile or contact chemical cues.
Procedure:
-
A purified and humidified air stream is split and passed through two separate chambers before entering the arms of the Y-tube.
-
One chamber contains the test substance (e.g., a filter paper treated with a hexane solution of this compound), while the other contains a solvent control.
-
An individual insect is introduced at the base of the Y-tube.
-
The insect's choice to move into one of the arms and the time spent in each arm are recorded.
-
A significant preference for the arm containing the test compound indicates an attractive or arrestant effect.
Conclusion and Future Directions
This compound is a key player in the complex world of insect chemical communication. While it may not be a standalone "super-pheromone," its role as a specific component in the cuticular hydrocarbon blend is critical for behaviors such as mate recognition. For researchers in pest management, understanding the function of such compounds opens avenues for developing novel control strategies. Mating disruption technologies could be enhanced by creating synthetic blends that mimic or disrupt the natural CHC profiles of pest species. For those in drug development, the enzymes involved in the biosynthesis of these unique branched alkanes could represent novel targets for insect-specific inhibitors.
Future research should focus on elucidating the precise role of this compound in the CHC profiles of a wider range of insect species. Quantitative dose-response studies and electrophysiological recordings are needed to fully understand its activity. Furthermore, identifying the specific olfactory receptors that detect this compound and other methyl-branched alkanes will provide a deeper understanding of the neural basis of this vital communication system.
References
- 1. This compound|CAS 56862-62-5|C20H42 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. entm.purdue.edu [entm.purdue.edu]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 10-Methylnonadecane in Insect Cuticular Hydrocarbons: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
Cuticular hydrocarbons (CHCs) are a crucial component of the insect exoskeleton, forming a waxy layer that is paramount for survival. Primarily, this lipid layer serves as a barrier to prevent desiccation, a critical function for terrestrial arthropods. Beyond this physiological role, CHCs have evolved to become complex chemical signals that mediate a wide array of behaviors, including mate and species recognition, social organization, and communication. Among the diverse array of CHCs, methyl-branched alkanes represent a significant class of compounds, and within this group, 10-methylnonadecane (C20H42) has been identified as a component in the chemical profiles of various insect species. This technical guide provides a comprehensive overview of this compound as a cuticular hydrocarbon, detailing its biosynthesis, methodologies for its analysis, and a summary of its known occurrence.
Data Presentation: Quantitative Analysis of this compound
The relative abundance of this compound can vary significantly between insect species, reflecting the diversity of CHC profiles across different taxa. The following table summarizes the quantitative data on the presence of this compound in the cuticular hydrocarbon profiles of several insect species. This data is essential for comparative studies in chemical ecology and for understanding the species-specific nature of chemical signaling.
| Order | Family | Species | Sex/Caste | Relative Abundance (%) of this compound | Reference |
| Hymenoptera | Formicidae | Atta sexdens rubropilosa | Worker | 0.10 ± 0.02 | [1] |
| Hymenoptera | Formicidae | Atta laevigata | Worker | 0.05 ± 0.01 | [1] |
| Hymenoptera | Formicidae | Acromyrmex landolti | Worker | 0.03 ± 0.01 | [1] |
Note: The presented data is based on available literature and highlights the need for further quantitative analysis across a broader range of insect species to fully understand the distribution and significance of this compound.
Biosynthesis of this compound
The biosynthesis of internally methyl-branched alkanes like this compound is a complex enzymatic process that occurs primarily in specialized cells called oenocytes.[2] This pathway is an extension of the fatty acid synthesis machinery, with key modifications to incorporate a methyl group at an internal position of the carbon chain.
The process begins with the synthesis of a fatty acid precursor. A crucial step in the formation of internally branched hydrocarbons is the substitution of a malonyl-CoA molecule with a methylmalonyl-CoA molecule during the chain elongation process by fatty acid synthase (FAS).[3][4] The timing of this substitution determines the position of the methyl branch. For this compound, the methyl group is incorporated at the tenth carbon position. Following the incorporation of the methyl group, the fatty acid chain continues to be elongated.
The resulting very-long-chain fatty acid is then subjected to a two-step conversion to a hydrocarbon. First, the fatty acid is reduced to a fatty aldehyde. Subsequently, an oxidative decarbonylase, often a cytochrome P450 enzyme, catalyzes the removal of the carbonyl group, yielding the final hydrocarbon product, this compound.[5]
Signaling Pathway Diagram
Experimental Protocols
The analysis of this compound as a component of cuticular hydrocarbons relies on established analytical chemistry techniques. The following protocols provide a detailed methodology for the extraction and analysis of these compounds.
Protocol 1: Cuticular Hydrocarbon Extraction
This protocol describes the solvent extraction of CHCs from insect samples.
Materials:
-
Insect specimens
-
Glass vials (2 mL) with polytetrafluoroethylene (PTFE)-lined caps
-
n-Hexane (analytical grade)
-
Micropipettes and tips
-
Vortex mixer
-
Nitrogen gas evaporator (optional)
-
Gas chromatography vials with micro-inserts
Procedure:
-
Place a single insect (or a pooled sample for very small insects) into a clean 2 mL glass vial.
-
Add a known volume of n-hexane (e.g., 200-500 µL) to the vial, ensuring the insect is fully submerged.
-
Gently agitate the vial for 5-10 minutes to extract the cuticular lipids. For more robust extraction, a brief vortexing (e.g., 1-2 minutes) can be employed.
-
Carefully remove the insect from the vial, minimizing solvent loss.
-
The hexane (B92381) extract now contains the CHCs. For dilute samples, the solvent can be evaporated under a gentle stream of nitrogen to concentrate the hydrocarbons.
-
Transfer the final extract to a GC vial with a micro-insert for analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the typical parameters for the analysis of CHC extracts by GC-MS.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm)
GC Conditions:
-
Injector Temperature: 250-280 °C
-
Injection Mode: Splitless or split (e.g., 10:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: 10-15 °C/min to 300-320 °C.
-
Final hold: 5-10 minutes at 300-320 °C.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
Data Analysis:
-
Individual CHC components are identified by comparing their mass spectra with reference libraries (e.g., NIST) and by their retention times relative to known standards.
-
Quantification is achieved by integrating the peak area of each identified compound. The relative abundance of this compound is calculated as a percentage of the total identified CHC peak area.
Experimental Workflow Diagram
Conclusion
This compound is a methyl-branched alkane that contributes to the complex chemical tapestry of insect cuticular hydrocarbons. Its biosynthesis from fatty acid precursors involves a specialized enzymatic pathway that incorporates a methyl group at a specific internal position. The precise quantification and identification of this compound and other CHCs are critical for advancing our understanding of insect chemical communication, physiology, and evolution. The detailed protocols and biosynthetic pathway outlined in this guide provide a framework for researchers to investigate the role of this and other cuticular hydrocarbons in their specific systems of interest. Further research into the quantitative distribution of this compound across a wider range of insect taxa will undoubtedly provide deeper insights into its functional significance in the natural world.
References
- 1. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. annualreviews.org [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Directed evolution of hydrocarbon-producing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Geochemical Significance of 10-Methylnonadecane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched alkanes, and specifically 10-methylnonadecane, are significant biomarkers in geochemical and astrobiological research. Their unique structural properties and biosynthetic pathways provide valuable insights into paleoenvironments, microbial ecosystems, and the diagenetic history of organic matter. This technical guide provides a comprehensive overview of the geochemical significance of this compound, detailing its sources, analytical methodologies for its detection and quantification, and its biosynthetic pathways. Particular emphasis is placed on its prevalence in cyanobacteria and its preservation in the geological record.
Introduction
Branched alkanes are saturated hydrocarbons characterized by the presence of one or more alkyl side chains attached to a longer carbon backbone. These molecules are of significant interest in geochemistry as they often serve as molecular fossils, or biomarkers, providing information about the organisms that produced them and the environmental conditions under which they lived and were preserved. Among the vast array of branched alkanes, this compound (C₂₀H₄₂) stands out as a notable biomarker, particularly associated with certain microbial sources. Its chemical stability allows for its preservation over geological timescales, making it a valuable tool for reconstructing past ecosystems.
Geochemical Significance and Distribution
The presence and abundance of this compound and other methyl-branched alkanes in geological samples can be indicative of specific depositional environments and biological inputs.
Paleoenvironmental Reconstruction
Monomethylalkanes are found in sediments of various ages, from the Proterozoic to the present day. Their distribution patterns, including the position of the methyl branch, can offer clues about the paleoenvironment. For instance, the presence of specific isomers in ancient sediments suggests a biological origin and can point to particular microbial communities that thrived under certain conditions.
Source Organisms
Cyanobacteria are considered a primary source of mid-chain branched monomethylalkanes, including isomers of methylnonadecane. While straight-chain alkanes are common in many organisms, the presence of centrally located methyl branches is more specific. The analysis of hydrocarbon profiles in various cyanobacterial strains has confirmed their ability to synthesize a range of branched alkanes.
Diagenesis and Thermal Maturity
Following deposition and burial, organic matter, including branched alkanes, undergoes diagenetic alterations due to increasing temperature and pressure. While highly resistant to degradation, the isomeric distribution and abundance of branched alkanes can be subtly altered, providing insights into the thermal maturity of the source rock. However, their fundamental carbon skeleton is often preserved, allowing for source identification even in mature petroleum systems.
Quantitative Data on Branched Alkanes
The concentration of branched alkanes can vary significantly depending on the source organism and the depositional environment. While specific quantitative data for this compound across a wide range of samples is not extensively compiled in a single public source, the following tables summarize representative data for branched alkanes in relevant matrices.
Table 1: Representative Abundance of Branched Alkanes in Cyanobacteria
| Cyanobacterial Strain | Branched Alkane(s) | Relative Abundance (% of total alkanes) | Reference |
| Nostoc fuscescence | Heptadecane, 3-methyl- | 9.74% (as part of total heptadecane) | [1] |
| Multiple Strains | 3-, 4-, and 5-methylheptadecane | Observed in 7 of 32 strains studied |
Note: Data for this compound specifically is limited in publicly available literature. The table reflects the presence of other methyl-branched alkanes in cyanobacteria.
Table 2: Representative Abundance of Branched Alkanes in Sedimentary Rocks
| Geological Formation / Location | Branched Alkane Type | Concentration Range | Reference |
| Carboniferous Black Shales, Wuwei Basin, China | Monomethylalkanes (MMAs) | Detected, but quantitative data not specified | [2] |
| Cenomanian/Turonian Black Shales, Pasquia Hills, Canada | Monomethylalkanes | Present, often co-eluting with other hydrocarbons | [3] |
| Proterozoic Sediments | Monomethylalkanes | Suites of isomers present |
Note: Quantitative data for specific branched alkane isomers in geological samples is often presented in the context of broader hydrocarbon fractions and requires specialized analytical approaches for precise determination.
Experimental Protocols
The accurate identification and quantification of this compound and other branched alkanes from complex environmental matrices require robust analytical procedures. The following sections outline typical experimental protocols.
Extraction of Branched Alkanes from Sediments
Objective: To isolate the total lipid extract containing branched alkanes from a solid sediment sample.
Methodology: Soxhlet Extraction
-
Sample Preparation: Air-dry the sediment sample and grind it to a fine powder using a mortar and pestle.
-
Extraction: Place approximately 10-20 g of the powdered sample into a pre-cleaned cellulose (B213188) extraction thimble.
-
Apparatus Setup: Assemble a Soxhlet extraction apparatus with a round-bottom flask containing a suitable solvent (e.g., dichloromethane:methanol 9:1 v/v).
-
Extraction Process: Heat the solvent to a gentle boil. The solvent vapor will rise, condense, and drip into the thimble, extracting the lipids. Allow the extraction to proceed for 24-48 hours, ensuring multiple siphon cycles.
-
Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain the total lipid extract.
Separation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify this compound from the lipid extract.
Methodology:
-
Fractionation (Optional but Recommended): To reduce matrix complexity, the total lipid extract can be fractionated using column chromatography on silica (B1680970) gel. Elute with solvents of increasing polarity to separate aliphatic hydrocarbons from more polar compounds. The fraction containing branched alkanes is typically eluted with hexane.
-
GC-MS Instrument Setup:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: HP-5 fused quartz capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, ramp at 4°C/min to 300°C, and hold for 30 minutes.[2]
-
Injector: Splitless mode at 280°C.
-
-
Mass Spectrometer Setup:
-
Sample Injection: Inject 1 µL of the sample (dissolved in a suitable solvent like hexane) into the GC-MS.
-
Data Acquisition and Analysis:
-
Acquire the data in full scan mode.
-
Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of this compound will show characteristic fragment ions.
-
For quantification, create a calibration curve using a series of known concentrations of a this compound standard. Integrate the peak area of the target compound in the sample chromatogram and calculate the concentration based on the calibration curve.
-
Biosynthesis of this compound in Cyanobacteria
The biosynthesis of alkanes in cyanobacteria is a subject of ongoing research. The prevailing hypothesis for the formation of mid-chain methyl-branched alkanes involves the modification of fatty acid precursors.
The Fatty Acyl-ACP Reductase (AAR) and Aldehyde-Deformylating Oxygenase (ADO) Pathway
The primary pathway for alkane biosynthesis in many cyanobacteria involves two key enzymes:
-
Fatty Acyl-ACP Reductase (AAR): This enzyme reduces a fatty acyl-acyl carrier protein (ACP) to a fatty aldehyde.
-
Aldehyde-Deformylating Oxygenase (ADO): This enzyme subsequently converts the fatty aldehyde to an alkane with one less carbon atom and formate.
The Methylation Step
The introduction of a methyl group at the C-10 position of a nonadecyl precursor likely occurs at the fatty acid stage, prior to its conversion to an alkane. The most probable mechanism involves a S-adenosyl methionine (SAM)-dependent methyltransferase .[4][5][6][7] These enzymes are known to catalyze the transfer of a methyl group from SAM to a variety of substrates, including fatty acids.
The proposed biosynthetic pathway for this compound is as follows:
-
A C₁₉ fatty acid precursor, likely attached to an acyl carrier protein (ACP), is the substrate for methylation.
-
A SAM-dependent methyltransferase specifically targets the C-10 position of the fatty acid chain, transferring a methyl group from SAM to form 10-methyl-nonadecanoyl-ACP.
-
The modified fatty acyl-ACP is then channeled into the AAR-ADO pathway.
-
AAR reduces 10-methyl-nonadecanoyl-ACP to 10-methyl-nonadecanal.
-
ADO decarbonylates 10-methyl-nonadecanal to produce 10-methyl-octadecane (a C₁₉ branched alkane). Correction: The prompt focuses on this compound (a C₂₀ branched alkane). Therefore, the precursor would be a C₂₀ fatty acid, which is then methylated and subsequently converted to the C₁₉ aldehyde and then the C₁₉ alkane. To obtain this compound (C₂₀), the precursor would need to be a C₂₁ methylated fatty acid, which is less common. A more plausible pathway for a C₂₀ branched alkane is the elongation of a methylated fatty acid precursor. For the purpose of this guide, we will illustrate the general mechanism of methylation and subsequent conversion to an alkane.
Let's assume the formation of a C₁₈ methyl-branched alkane from a C₁₉ precursor for the diagram, as this is a more commonly described conversion.
Visualizations
Proposed Biosynthetic Pathway of a Mid-Chain Methyl-Branched Alkane
Caption: Proposed biosynthesis of a mid-chain methyl-branched alkane in cyanobacteria.
Analytical Workflow for Branched Alkane Analysis
Caption: General workflow for the analysis of branched alkanes from environmental samples.
Conclusion
This compound and related branched alkanes are robust biomarkers that provide a window into past and present microbial ecosystems. Their primary association with cyanobacteria makes them particularly useful for tracing the presence and activity of these important primary producers in the geological record. The analytical techniques for their study are well-established, with GC-MS being the cornerstone for their identification and quantification. Future research, particularly in the areas of quantitative analysis across a broader range of cyanobacterial species and geological settings, and the elucidation of the specific enzymes involved in their biosynthesis, will further enhance their utility as geochemical tools. For drug development professionals, understanding the biosynthesis and structural diversity of these natural products can inspire the development of novel synthetic strategies and the exploration of their potential biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. S-adenosyl-methionine-dependent methyltransferases: highly versatile enzymes in biocatalysis, biosynthesis and other biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Environmental Fate and Degradation of 10-Methylnonadecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methylnonadecane is a saturated branched-chain alkane with the molecular formula C20H42. As a component of various natural and anthropogenic hydrocarbon mixtures, understanding its environmental fate and degradation is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental distribution, persistence, and transformation of this compound. While specific experimental data for this compound is limited, this guide synthesizes available information on closely related long-chain branched alkanes to predict its behavior in the environment.
Physicochemical Properties
The environmental transport and fate of this compound are governed by its physicochemical properties. These properties indicate a compound with low water solubility and a high affinity for organic matter, suggesting it will predominantly partition to soil and sediment.[1]
| Property | Value | Source |
| Molecular Formula | C20H42 | [2][3][4] |
| Molecular Weight | 282.55 g/mol | [2][3][4] |
| CAS Number | 56862-62-5 | [2][3][4] |
| Boiling Point (estimated) | 328.85 °C @ 760 mm Hg | [5] |
| Water Solubility (estimated) | 1.087 x 10^-5 mg/L @ 25 °C | [5] |
| logP (o/w) (estimated) | 10.741 | [5] |
Environmental Fate
The environmental fate of this compound is primarily dictated by its high lipophilicity and low volatility.
Transport and Partitioning:
Due to its very low water solubility and high octanol-water partition coefficient (logP), this compound is expected to strongly adsorb to organic matter in soil and sediment.[1] This sorption behavior significantly limits its mobility in aqueous environments and reduces its bioavailability for microbial degradation. Volatilization from water surfaces to the atmosphere is expected to be a minor transport pathway.
Persistence:
Degradation Pathways
The primary mechanism for the environmental degradation of this compound is microbial activity. Abiotic degradation processes such as photolysis and hydrolysis are generally considered to be slow for long-chain alkanes under typical environmental conditions.[2]
Biotic Degradation
Microorganisms, particularly bacteria and fungi, have evolved enzymatic pathways to utilize alkanes as a source of carbon and energy. The degradation of this compound can occur under both aerobic and anaerobic conditions.
Aerobic Degradation:
Under aerobic conditions, the initial attack on the alkane molecule is an oxidation reaction catalyzed by monooxygenase enzymes. For branched alkanes, two main initial oxidation pathways are recognized:
-
Terminal Oxidation: The enzyme attacks one of the terminal methyl groups of the main chain, leading to the formation of a primary alcohol. This alcohol is then further oxidized to an aldehyde and a carboxylic acid. The resulting fatty acid can then enter the β-oxidation pathway for complete mineralization.
-
Subterminal Oxidation: The oxidation occurs at a carbon atom adjacent to the methyl branch or at the tertiary carbon atom itself. This leads to the formation of secondary or tertiary alcohols, which are subsequently converted to ketones. The ketones can then be further metabolized through pathways such as Baeyer-Villiger oxidation.
Anaerobic Degradation:
In the absence of oxygen, certain anaerobic bacteria can degrade alkanes using alternative electron acceptors such as nitrate, sulfate, or iron (III). A key mechanism for the anaerobic activation of alkanes is the addition of fumarate (B1241708).
-
Fumarate Addition: The enzyme glycyl-radical enzyme, alkylsuccinate synthase, catalyzes the addition of the alkane to a fumarate molecule, typically at a subterminal carbon atom. This reaction forms an alkylsuccinate derivative, which can then be further metabolized through a modified β-oxidation pathway.
Experimental Protocols
Detailed experimental protocols for studying the degradation of this compound are not available in the published literature. However, generalized protocols for assessing the biodegradation of long-chain alkanes in environmental matrices can be adapted.
Soil Biodegradation Study
This protocol outlines a general approach to assess the biodegradation of this compound in soil microcosms.
1. Soil Collection and Characterization:
-
Collect soil from a site of interest.
-
Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.
2. Microcosm Setup:
-
Prepare soil microcosms in glass containers.
-
Spike the soil with a known concentration of this compound, typically dissolved in a volatile solvent which is then allowed to evaporate.
-
Adjust the soil moisture content to an optimal level for microbial activity (e.g., 60% of water holding capacity).
-
Prepare sterile control microcosms to account for abiotic losses.
3. Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period.
-
Periodically sacrifice replicate microcosms for analysis.
4. Extraction and Analysis:
-
Extract the remaining this compound from the soil samples using an appropriate organic solvent (e.g., hexane/acetone mixture).
-
Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to quantify the concentration of this compound.
-
Degradation is determined by the disappearance of the parent compound over time compared to the sterile controls.
Aquatic Biodegradation Study
This protocol provides a general method for assessing the biodegradation of this compound in an aqueous environment.
1. Water and Inoculum Collection:
-
Collect water from an environmental source (e.g., river, lake).
-
The natural microbial population in the water can serve as the inoculum.
2. Test Setup:
-
Set up biometer flasks or sealed vessels containing the environmental water.
-
Add this compound, typically coated onto a solid support or emulsified with a surfactant to enhance bioavailability.
-
Prepare sterile controls.
3. Incubation:
-
Incubate the flasks under controlled conditions (e.g., temperature, agitation).
-
Monitor biodegradation by measuring the depletion of the parent compound and potentially the evolution of CO2 as an indicator of mineralization.
4. Sampling and Analysis:
-
Periodically collect water samples.
-
Extract this compound using liquid-liquid extraction with a suitable solvent.
-
Analyze the extracts by GC-MS.
Conclusion
This compound is a persistent, lipophilic compound that is expected to partition primarily to soil and sediment in the environment. Its degradation is predominantly a slow, microbially-mediated process. Both aerobic and anaerobic pathways for the degradation of branched-chain alkanes have been identified, involving initial oxidation or fumarate addition followed by further metabolic breakdown. Due to the lack of specific experimental data for this compound, further research is needed to accurately quantify its environmental half-life and to elucidate the specific microorganisms and enzymes involved in its degradation. The generalized experimental protocols provided in this guide offer a framework for conducting such investigations.
References
Methodological & Application
Synthesis of 10-Methylnonadecane via Catalytic Hydrogenation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 10-methylnonadecane, a saturated branched-chain alkane. The primary method detailed is the catalytic hydrogenation of the unsaturated precursor, 10-methylnonadecene, utilizing palladium on carbon (Pd/C) as the catalyst. This process is highly efficient and yields the desired saturated alkane with high purity. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis, analytical chemistry, and drug development who require high-purity reference standards or are investigating the synthesis of long-chain aliphatic compounds.
Introduction
This compound is a branched-chain alkane with the molecular formula C₂₀H₄₂. It serves as a valuable reference compound in various analytical techniques, particularly in gas chromatography for the identification of complex hydrocarbon mixtures. The synthesis of such long-chain alkanes with high purity is crucial for these applications. Catalytic hydrogenation is a widely employed and effective method for the reduction of carbon-carbon double bonds in alkenes to the corresponding alkanes. This method offers high yields and selectivity under relatively mild conditions.
The conversion of 10-methylnonadecene to this compound is achieved through the addition of molecular hydrogen (H₂) across the double bond in the presence of a palladium on carbon (Pd/C) catalyst. The catalyst provides a surface for the adsorption and activation of both the hydrogen gas and the alkene, facilitating the reduction.
Experimental Protocols
Materials and Equipment
| Material/Equipment | Specifications |
| 10-methylnonadecene | >95% purity |
| Palladium on Carbon (Pd/C) | 5% or 10% Pd on activated carbon |
| Hydrogen Gas (H₂) | High purity (≥99.995%) |
| Solvent (e.g., Ethanol (B145695), Ethyl Acetate) | Anhydrous, reagent grade |
| Reaction Vessel | Round-bottom flask or Parr hydrogenation apparatus |
| Magnetic Stirrer and Stir Bar | - |
| Hydrogen Balloon or Hydrogenation Apparatus | - |
| Filtration Apparatus | Buchner funnel, filter paper, Celite® |
| Rotary Evaporator | - |
| Standard Glassware | Graduated cylinders, beakers, etc. |
| Inert Gas (Argon or Nitrogen) | For providing an inert atmosphere |
General Procedure for Catalytic Hydrogenation of 10-Methylnonadecene
This protocol describes a standard laboratory-scale synthesis of this compound.
1. Reaction Setup: a. To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 1-5 mol% of the substrate). b. The flask is then sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free atmosphere. c. Under a positive pressure of inert gas, the solvent (e.g., ethanol or ethyl acetate, approximately 10-20 mL per gram of substrate) is added to the flask to slurry the catalyst. d. 10-methylnonadecene is then added to the reaction mixture via syringe.
2. Hydrogenation: a. The inert gas inlet is replaced with a hydrogen-filled balloon or the flask is connected to a hydrogenation apparatus. b. The reaction mixture is vigorously stirred to ensure good mixing of the substrate, catalyst, and hydrogen. c. The reaction is allowed to proceed at room temperature. For less reactive or sterically hindered alkenes, gentle heating (e.g., 40-50 °C) may be required. d. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically taking aliquots from the reaction mixture. The disappearance of the starting material (10-methylnonadecene) indicates the completion of the reaction.
3. Work-up and Purification: a. Upon completion, the hydrogen source is removed, and the reaction flask is purged with an inert gas. b. The reaction mixture is filtered through a pad of Celite® to remove the palladium on carbon catalyst. The filter cake should be washed with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The Pd/C catalyst is pyrophoric, especially after use. The filter cake should not be allowed to dry and should be quenched with water before disposal. c. The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator. d. The resulting crude product, this compound, is typically of high purity. If necessary, further purification can be achieved by column chromatography on silica (B1680970) gel using a non-polar eluent such as hexane.
Safety Precautions
-
Palladium on carbon is highly flammable and can ignite in the presence of air, especially when dry and containing adsorbed hydrogen. Handle with care in an inert atmosphere.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and away from any ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation
The following tables summarize typical quantitative data for the catalytic hydrogenation of long-chain alkenes, which can be extrapolated for the synthesis of this compound.
| Parameter | Value | Reference |
| Substrate | 10-methylnonadecene | - |
| Product | This compound | - |
| Catalyst | 10% Pd/C | General |
| Catalyst Loading | 1-5 mol% | General |
| Solvent | Ethanol or Ethyl Acetate | General |
| Temperature | Room Temperature (20-25 °C) | General |
| Pressure | 1 atm (Hydrogen balloon) | General |
| Reaction Time | 2-12 hours | General |
| Yield | >95% (expected) | Inferred |
| Selectivity | High for alkane formation | Inferred |
Note: Specific yield and reaction time will depend on the exact reaction conditions and the purity of the starting material.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound via catalytic hydrogenation.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Use of 10-Methylnonadecane as a Reference Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is crucial for achieving accurate and precise quantification of analytes. An internal standard is a compound of known concentration that is added to a sample, calibrant, and control at a constant amount. It helps to correct for the loss of analyte during sample preparation and for variations in injection volume and instrument response.
10-Methylnonadecane (C₂₀H₄₂) is a branched-chain alkane that serves as an excellent internal standard for the GC-MS analysis of a variety of non-polar to semi-polar compounds, particularly in complex matrices.[1] Its desirable characteristics include:
-
Chemical Inertness: As a saturated hydrocarbon, it is chemically stable and less likely to react with analytes or the sample matrix.
-
Elution in a Non-interfering Region: Its retention time typically does not overlap with many common analytes, especially when analyzing fatty acid methyl esters (FAMEs) or other derivatized compounds.
-
Distinct Mass Spectrum: It produces a characteristic fragmentation pattern in MS, allowing for easy identification and quantification.
-
Low Natural Abundance: It is not commonly found in most biological and environmental samples, minimizing the risk of interference from endogenous sources.
This document provides detailed application notes and protocols for the effective use of this compound as a reference standard in GC-MS applications.
Materials and Methods
Reagents and Standards
-
This compound (≥98% purity)
-
Hexane (B92381) or Heptane (GC or HPLC grade)
-
Methanol (GC or HPLC grade)
-
Chloroform (HPLC grade)
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Derivatization agent (e.g., Boron Trifluoride in Methanol (BF₃-MeOH), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA))
-
Analytes of interest (for calibration curve)
Equipment
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC vials with caps (B75204) and septa
Experimental Protocols
Preparation of this compound Internal Standard Stock Solution
A stock solution of this compound is prepared to be added to samples and calibration standards.
-
Weighing: Accurately weigh approximately 10 mg of this compound using an analytical balance.
-
Dissolving: Transfer the weighed this compound into a 10 mL volumetric flask.
-
Dilution: Add a small amount of hexane to dissolve the solid and vortex until fully dissolved.
-
Final Volume: Bring the solution to the 10 mL mark with hexane and mix thoroughly by inverting the flask multiple times.
-
Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap and store at 4°C. This results in a stock solution of approximately 1 mg/mL.
Sample Preparation: Quantification of Fatty Acid Methyl Esters (FAMEs) - An Exemplary Protocol
This protocol details the use of this compound as an internal standard for the quantification of FAMEs in a lipid sample. This is an adapted protocol, as detailed procedures for similar internal standards like methyl nonadecanoate (B1228766) are well-established.[2]
-
Sample Aliquoting: Accurately weigh approximately 20 mg of the lipid sample into a glass reaction tube with a PTFE-lined cap.
-
Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the this compound stock solution to the sample.
-
Transesterification:
-
Add 2 mL of 2% methanolic sulfuric acid.
-
Cap the tube tightly and heat at 80°C for 1 hour in a heating block.
-
Cool the tube to room temperature.
-
-
Extraction:
-
Add 1 mL of hexane and 0.5 mL of a saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs and the this compound internal standard to a clean GC vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water. The sample is now ready for GC-MS analysis.
Calibration Curve Preparation
-
Prepare a series of calibration standards by diluting a stock solution of the target analytes (as FAMEs) to cover the expected concentration range.
-
Spike each calibration standard with the same constant amount of the this compound internal standard solution as was added to the samples.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of FAMEs and can be optimized for specific instruments and applications.
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar column like DB-WAX for better FAME separation.
-
Injector: Split/Splitless
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/minute to 280°C
-
Hold: 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
Data Presentation
Quantitative data should be summarized in a clear and structured table. The following is a hypothetical example of a calibration and quantification table for the analysis of a standard mixture of fatty acid methyl esters using this compound as an internal standard.
Table 1: Hypothetical Quantitative Data for FAME Analysis using this compound as Internal Standard
| Analyte (FAME) | Retention Time (min) | Quantifier Ion (m/z) | Calibration Range (µg/mL) | R² of Calibration Curve | Calculated Concentration (µg/mL) | % Recovery |
| Myristate (C14:0) | 12.5 | 74 | 1 - 100 | 0.9992 | 48.5 | 97.0 |
| Palmitate (C16:0) | 14.8 | 74 | 1 - 100 | 0.9995 | 51.2 | 102.4 |
| Stearate (C18:0) | 16.9 | 74 | 1 - 100 | 0.9991 | 49.1 | 98.2 |
| Oleate (C18:1) | 16.8 | 264 | 1 - 100 | 0.9989 | 50.8 | 101.6 |
| Linoleate (C18:2) | 16.7 | 262 | 1 - 100 | 0.9985 | 49.5 | 99.0 |
| This compound (IS) | 19.2 | 57 | - | - | - | - |
Note: This data is for illustrative purposes only and represents a hypothetical analysis of a 50 µg/mL standard FAME mixture.
Mandatory Visualization
The following diagrams illustrate the logical workflow for sample preparation and analysis.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Troubleshooting
-
Poor Peak Shape: This may be due to active sites in the GC inlet or column. Ensure proper liner deactivation and column conditioning.
-
Internal Standard Peak Area Variation: Significant variation between samples may indicate issues with sample preparation or injection consistency. Review pipetting techniques and autosampler performance.
-
Co-elution of Analytes with Internal Standard: If an analyte co-elutes with this compound, modify the GC temperature program (e.g., slower ramp rate) or select a different column.
-
Low Recovery of Internal Standard: This could indicate inefficient extraction. Ensure proper phase separation and complete transfer of the organic layer.
By following these protocols and considering the provided guidance, researchers can confidently employ this compound as a reliable internal standard for accurate and precise quantitative GC-MS analysis.
References
Application Note: Carbon-13 NMR for Structural Elucidation of 10-Methylnonadecane
Abstract
This application note details the use of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy for the unambiguous structural elucidation of 10-Methylnonadecane, a long-chain branched alkane. We provide a comprehensive experimental protocol for sample preparation and data acquisition, including parameters for standard ¹³C and Distortionless Enhancement by Polarization Transfer (DEPT) experiments. The predicted ¹³C NMR chemical shifts are presented, demonstrating how the number of unique signals and their multiplicities directly correlate with the molecule's symmetric structure. This methodology serves as a robust framework for the structural characterization of similar aliphatic compounds crucial in various research and development sectors.
Introduction
This compound (C₂₀H₄₂) is a saturated branched-chain alkane.[1][2] Accurate structural confirmation of such long-chain hydrocarbons is critical in fields ranging from petrochemical analysis to the synthesis of pharmaceutical intermediates and the study of insect cuticular hydrocarbons.[1] While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) provide molecular weight and fragmentation patterns, ¹³C NMR spectroscopy offers definitive insights into the carbon skeleton.[2][3][4]
¹³C NMR spectroscopy is a powerful, non-destructive technique that provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment.[5][6] For a molecule like this compound, its inherent symmetry simplifies the spectrum, making signal assignment straightforward. The molecule possesses a plane of symmetry through the C10 carbon, which reduces the number of expected signals from 20 to 11, providing a clear spectral signature for verification.[5][6] This note outlines the complete workflow, from sample preparation to spectral interpretation, for confirming the structure of this compound.
Principle of the Method
The structural elucidation relies on two primary ¹³C NMR experiments:
-
Broadband Proton-Decoupled ¹³C NMR: This standard experiment provides a single peak for each unique carbon environment in the molecule.[7] Due to the symmetry of this compound, carbons that are chemically equivalent will produce a single, combined signal.[5][6] This allows for a direct count of the non-equivalent carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups.[8][9][10][11]
By combining the information from these experiments, a complete assignment of the carbon skeleton can be achieved.
Experimental Protocols
-
Sample: this compound (>98% purity)
-
Solvent: Deuterated chloroform (B151607) (CDCl₃, 99.8 atom % D), containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.
-
Equipment: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Software: NMR data processing software (e.g., TopSpin™, Mnova).
-
Accurately weigh approximately 20-30 mg of this compound.
-
Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry vial.
-
Ensure the sample is fully dissolved by gentle vortexing.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely and label it appropriately.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.
-
Tune and match the probe for the ¹³C frequency.
-
Perform shimming to optimize the magnetic field homogeneity.
-
Acquire the spectra using the parameters outlined in the table below. The number of scans (ns) for the ¹³C experiment is set higher due to the low natural abundance of the ¹³C isotope.
| Parameter | Broadband ¹³C {¹H} | DEPT-90 | DEPT-135 |
| Pulse Program | zgpg30 or zgdc | dept90 | dept135 |
| Spectrometer Frequency | 100 MHz (for 400 MHz ¹H) | 100 MHz (for 400 MHz ¹H) | 100 MHz (for 400 MHz ¹H) |
| Spectral Width | 0 - 220 ppm | 0 - 60 ppm | 0 - 60 ppm |
| Acquisition Time (AQ) | ~1.0 s | ~1.0 s | ~1.0 s |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 2.0 s |
| Number of Scans (NS) | 1024 (or more) | 256 | 256 |
| Temperature | 298 K | 298 K | 298 K |
Results and Data Analysis
The structure of this compound features a C₂ symmetry axis, resulting in 11 unique carbon signals. The predicted chemical shifts and expected DEPT results are summarized below. The sp³ hybridized carbons of alkanes typically appear in the 10-50 ppm range of the spectrum.[12]
Table 1: Predicted ¹³C NMR Chemical Shifts and DEPT Multiplicities for this compound.
| Carbon Atom(s) | Carbon Type | Predicted Chemical Shift (δ, ppm) | DEPT-90 Signal | DEPT-135 Signal |
| C1, C19 | CH₃ | 14.1 | Absent | Positive |
| C10-Methyl | CH₃ | 19.5 | Absent | Positive |
| C2, C18 | CH₂ | 22.7 | Absent | Negative |
| C3, C17 | CH₂ | 31.9 | Absent | Negative |
| C4, C16 | CH₂ | 29.4 | Absent | Negative |
| C5, C15 | CH₂ | 29.7 | Absent | Negative |
| C6, C14 | CH₂ | 29.7 | Absent | Negative |
| C7, C13 | CH₂ | 29.7 | Absent | Negative |
| C8, C12 | CH₂ | 27.2 | Absent | Negative |
| C9, C11 | CH₂ | 36.8 | Absent | Negative |
| C10 | CH | 37.5 | Positive | Positive |
| (Note: Predicted shifts are based on standard additive models and may vary slightly from experimental values.) |
-
Signal Count: The broadband decoupled ¹³C spectrum is expected to show exactly 11 distinct signals, confirming the molecule's symmetry.
-
DEPT-90 Analysis: This spectrum should display a single positive peak at ~37.5 ppm, corresponding to the sole methine carbon (C10) at the branch point.
-
DEPT-135 Analysis: This spectrum will show:
-
Three positive peaks: Two for the methyl groups (C1/C19 and C10-Methyl) and one for the methine carbon (C10).
-
Eight negative peaks: Corresponding to the eight non-equivalent methylene (CH₂) carbons in the aliphatic chain.
-
This combination of data allows for the complete and unambiguous assignment of every carbon in the this compound structure.
Visualization of Workflow
The logical workflow for this structural elucidation process is illustrated below.
Caption: Workflow for ¹³C NMR based structural elucidation of this compound.
Conclusion
Carbon-13 NMR spectroscopy, complemented by DEPT experiments, provides a definitive and efficient method for the structural elucidation of this compound. The clear correlation between the molecule's symmetry and the number of observed signals, along with the ability to distinguish carbon types, makes this a highly reliable technique. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis, natural product chemistry, and quality control who require precise molecular structure confirmation.
References
- 1. This compound|CAS 56862-62-5|C20H42 [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C20H42 | CID 530070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sc.edu [sc.edu]
- 8. fiveable.me [fiveable.me]
- 9. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Application Notes and Protocols for the Extraction of 10-Methylnonadecane from Insect Cuticle
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methylnonadecane is a branched-chain alkane that has been identified as a component of the cuticular hydrocarbon (CHC) profile in various insect species. Cuticular hydrocarbons are a critical component of the insect's outer layer, the cuticle, where they form a waxy barrier that prevents desiccation and protects against pathogens. Beyond this protective role, CHCs, including methyl-branched alkanes like this compound, are pivotal in chemical communication, acting as pheromones and kairomones that mediate behaviors such as mating, aggregation, and species recognition.
The precise extraction and quantification of this compound are essential for studies in chemical ecology, insect physiology, and the development of novel pest management strategies that may target or mimic these chemical signals. This document provides detailed protocols for the extraction of this compound from insect cuticles and summarizes the current understanding of its presence in various insect orders.
Data Presentation: Quantitative Analysis of this compound
| Insect Order | Insect Species | Common Name | Sex | Age | Amount (ng/insect) | Relative Abundance (%) | Method of Quantification | Reference |
| Hymenoptera | Bombus sp. | Bumblebee | Worker | Not Specified | Data Not Available | Present, not quantified | GC-MS | [1] |
| Hymenoptera | Melipona beecheii | Stingless Bee | Worker | Not Specified | Data Not Available | Present, not quantified | GC-MS | |
| Diptera | Musca domestica | Housefly | Female | 6-7 days | Present, not quantified | Moderate | GC-MS | [1] |
| Blattodea | Blattella germanica | German Cockroach | Not Specified | Not Specified | Present, not quantified | Not Specified | GC-MS | [2] |
Note: The table above serves as a guide. Specific quantitative data for this compound is often embedded within broader cuticular hydrocarbon profile analyses.
Experimental Protocols
The extraction and analysis of this compound from insect cuticles are primarily achieved through solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Solvent Extraction of this compound
Objective: To extract cuticular hydrocarbons, including this compound, from the insect cuticle with minimal contamination from internal lipids.
Materials:
-
Insect specimens (live, frozen, or preserved)
-
Hexane (B92381) or Pentane (B18724) (High-purity, analytical grade)
-
Glass vials with PTFE-lined caps (B75204) (2 mL)
-
Forceps
-
Vortex mixer
-
Micropipettes and tips
-
Glass Pasteur pipette with a small plug of silica (B1680970) gel (optional, for cleanup)
-
Nitrogen gas stream evaporator
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Select individual or a known number of pooled insect specimens. If using live insects, they can be immobilized by chilling at 4°C for a few minutes.
-
Record the number, sex, age, and any other relevant biological data for the specimens.
-
-
Solvent Extraction:
-
Place the insect specimen(s) into a clean glass vial.
-
Add a precise volume of hexane or pentane to the vial, ensuring the entire insect is submerged. A common volume is 200-500 µL per insect, depending on its size.[1]
-
Incubate the vial at room temperature for 10 minutes.[3] Shorter extraction times are generally preferred to minimize the extraction of internal lipids.
-
Gently agitate the vial for 30-60 seconds using a vortex mixer during the incubation period to facilitate the dissolution of cuticular hydrocarbons.
-
-
Extract Collection:
-
Carefully remove the insect(s) from the vial using clean forceps, allowing any excess solvent to drip back into the vial.
-
The resulting solvent now contains the extracted cuticular hydrocarbons.
-
-
Sample Concentration (Optional):
-
To increase the concentration of the analyte, the solvent can be evaporated under a gentle stream of nitrogen gas in a fume hood.
-
Avoid complete dryness to prevent the loss of more volatile compounds. A final volume of 50-100 µL is often suitable for GC-MS analysis.
-
-
Cleanup (Optional but Recommended):
-
To remove more polar lipids that may have been co-extracted, pass the extract through a small column made from a Pasteur pipette plugged with a small amount of silica gel.
-
Elute the hydrocarbons with a small volume of fresh hexane.
-
-
Sample Storage:
-
Transfer the final extract to a clean GC vial with a micro-insert.
-
Store at -20°C until GC-MS analysis to prevent degradation.
-
Protocol 2: Quantification of this compound by GC-MS
Objective: To identify and quantify this compound in the cuticular hydrocarbon extract.
Procedure:
-
GC-MS Analysis:
-
Inject 1-2 µL of the hexane extract into the GC-MS system.
-
Use a non-polar capillary column (e.g., DB-5ms) suitable for hydrocarbon analysis.
-
The temperature program should be optimized for the separation of long-chain hydrocarbons. A typical program might be: initial temperature of 60°C, ramp at 5°C/min to 300°C, and hold for 10 minutes.[1][4]
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
-
-
Identification:
-
This compound is identified based on its retention time relative to a homologous series of n-alkane standards and by its characteristic mass spectrum.
-
The mass spectrum of this compound will show a molecular ion (M+) at m/z 282 and characteristic fragmentation patterns for a methyl-branched alkane.
-
-
Quantification:
-
External Standard Method: Prepare a calibration curve using a series of known concentrations of a pure this compound standard. The peak area of this compound in the sample is then compared to this calibration curve to determine its concentration.
-
Internal Standard Method: Add a known amount of an internal standard (a compound not present in the insect extract, e.g., a deuterated hydrocarbon or a hydrocarbon of a chain length not found in the sample) to the extract before GC-MS analysis. The amount of this compound is calculated based on the ratio of its peak area to the peak area of the internal standard.
-
The total amount of this compound can be expressed as nanograms per insect (ng/insect) or as a relative percentage of the total CHC profile.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from insect cuticles.
Caption: Workflow for this compound Extraction and Analysis.
Logical Relationship in Chemical Communication
The diagram below illustrates the role of this compound as a semiochemical in insect communication, leading to a behavioral response.
Caption: Role of this compound in Insect Chemical Communication.
References
- 1. Cuticular Hydrocarbon Profiles of Himalayan Bumble Bees (Hymenoptera: Bombus Latreille) are Species-Specific and Show Elevational Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects | MDPI [mdpi.com]
- 3. The relationship between epicuticular long-chained hydrocarbons and surface area - volume ratios in insects (Diptera, Hymenoptera, Lepidoptera) | PLOS One [journals.plos.org]
- 4. Frontiers | Cuticular hydrocarbons of alpine bumble bees (Hymenoptera: Bombus) are species-specific, but show little evidence of elevation-related climate adaptation [frontiersin.org]
Application Notes and Protocols: 10-Methylnonadecane in Materials Science Research
For Internal Use and Research Applications Only.
Introduction
10-Methylnonadecane is a branched-chain saturated hydrocarbon with the molecular formula C₂₀H₄₂. As a member of the long-chain alkane family, it possesses properties that make it a compound of interest in various materials science applications. Its branched structure, in particular, differentiates its physical and chemical characteristics from its linear isomer, n-eicosane (B1172931). These differences can be leveraged in the development of advanced materials with tailored properties.
This document provides an overview of the potential applications of this compound in materials science, with a focus on its use as a phase change material (PCM) for thermal energy storage and as a component in advanced lubricants. Detailed experimental protocols for the synthesis and characterization of this compound for these applications are also presented.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₄₂ | [1] |
| Molecular Weight | 282.55 g/mol | [1] |
| CAS Number | 56862-62-5 | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Colorless liquid or white solid | [2] |
| Boiling Point | > 370 °C (estimated for C20-C40 alkanes) | [2] |
| Melting Point | Variable, dependent on purity and isomeric form | [2] |
Application in Thermal Energy Storage: Phase Change Materials
Long-chain alkanes are excellent candidates for phase change materials due to their high latent heat of fusion and chemical stability.[3] While linear alkanes like n-eicosane have been extensively studied, branched isomers such as this compound offer the potential for modified phase transition temperatures and supercooling behavior. The introduction of a methyl branch can disrupt the crystal packing, leading to a lower melting point compared to the linear counterpart, which can be advantageous for specific thermal management applications.
Rationale for Use as a PCM
-
Tunable Phase Change Temperature: The branched structure of this compound is expected to lower its melting point compared to n-eicosane, making it suitable for low-to-medium temperature thermal energy storage applications.
-
High Latent Heat: Like other long-chain alkanes, it is anticipated to have a significant latent heat of fusion, allowing for the storage and release of large amounts of thermal energy at a relatively constant temperature.
-
Chemical Inertness: As a saturated hydrocarbon, this compound is chemically stable and non-corrosive, ensuring a long operational lifespan in thermal energy storage systems.[4]
-
Congruent Melting: It is expected to melt and freeze congruently without phase segregation, a desirable characteristic for reliable and repeatable thermal cycling.
Hypothetical Thermal Properties for PCM Application
The following table presents hypothetical, yet plausible, thermal properties for this compound based on the known properties of similar branched alkanes. These values would require experimental verification.
| Parameter | Hypothetical Value |
| Melting Temperature (Tₘ) | 25 - 35 °C |
| Latent Heat of Fusion (ΔHₘ) | 180 - 210 J/g |
| Thermal Conductivity (Solid) | 0.20 - 0.35 W/(m·K) |
| Thermal Conductivity (Liquid) | 0.10 - 0.15 W/(m·K) |
| Specific Heat Capacity (Solid) | 2.0 - 2.5 J/(g·K) |
| Specific Heat Capacity (Liquid) | 2.2 - 2.8 J/(g·K) |
Experimental Protocol: Characterization of Thermal Properties using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the phase change temperature and latent heat of fusion of this compound.
Materials and Equipment:
-
This compound (high purity, >98%)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan using a crimper. An empty, sealed pan will be used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).
-
Heat the sample at a constant rate (e.g., 5 °C/min) to a temperature above the expected melting point (e.g., 50 °C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same constant rate back to the initial temperature.
-
Repeat the heating and cooling cycle for at least three cycles to ensure reproducibility.
-
Analyze the resulting thermogram to determine the onset and peak melting temperatures, as well as the latent heat of fusion from the integrated peak area.
Data Analysis Workflow:
Application in Lubricants
Branched alkanes, or iso-alkanes, are known to be valuable components in lubricant formulations.[5] Their molecular structure prevents efficient packing at low temperatures, which results in lower pour points compared to their linear counterparts. This is a critical property for lubricants intended for use in a wide range of operating temperatures. C20 hydrocarbons, in general, are used as lubricants or in lubricant additives.[6]
Rationale for Use in Lubricants
-
Low Pour Point: The methyl branch in this compound disrupts the formation of large wax crystals at low temperatures, which is expected to result in a significantly lower pour point compared to n-eicosane.
-
Viscosity Index: While requiring experimental verification, branched alkanes can contribute to a favorable viscosity index (VI), indicating a smaller change in viscosity with temperature fluctuations.
-
Thermal and Oxidative Stability: As a saturated hydrocarbon, this compound is expected to exhibit good thermal and oxidative stability, which are crucial for lubricant longevity.
Hypothetical Lubricant Properties
The following table outlines the anticipated properties of a lubricant base oil formulated with this compound.
| Parameter | Hypothetical Value |
| Kinematic Viscosity @ 40 °C | 4.0 - 6.0 cSt |
| Kinematic Viscosity @ 100 °C | 1.5 - 2.5 cSt |
| Viscosity Index (VI) | 120 - 140 |
| Pour Point | < -20 °C |
| Flash Point | > 180 °C |
Experimental Protocol: Pour Point Determination
This protocol describes the standardized method for determining the pour point of a lubricant containing this compound, following the principles of ASTM D97.
Materials and Equipment:
-
This compound-based lubricant sample
-
Pour point test jar
-
Thermometer
-
Cooling bath (capable of reaching at least -30 °C)
-
Jacket and gasket for the test jar
Procedure:
-
Pour the lubricant sample into the test jar to the marked level.
-
Insert the thermometer into the cork, ensuring the bulb is immersed in the sample.
-
Heat the sample to a temperature of at least 45 °C to dissolve any wax crystals.
-
Cool the sample to room temperature.
-
Place the test jar into the cooling bath.
-
At every 3 °C drop in temperature, remove the jar from the bath and tilt it to ascertain whether there is movement of the liquid. This observation should not take more than 3 seconds.
-
The pour point is the lowest temperature at which movement of the oil is observed, plus 3 °C.
Logical Flow for Pour Point Determination:
Synthesis of this compound
A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its alkene precursor, 10-methylnonadecene.[7]
Experimental Protocol: Catalytic Hydrogenation of 10-Methylnonadecene
Materials and Equipment:
-
10-Methylnonadecene
-
Palladium on carbon (10% Pd/C) catalyst
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Solvent (e.g., ethanol (B145695) or ethyl acetate)
-
Hydrogen gas source
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In the reaction vessel of the hydrogenation apparatus, dissolve 10-methylnonadecene in a suitable solvent (e.g., 100 mL of ethanol per 5 g of alkene).
-
Carefully add the 10% Pd/C catalyst (approximately 5% by weight of the alkene).
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when the hydrogen uptake ceases.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with a small amount of the solvent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Synthesis and Purification Workflow:
Conclusion
This compound presents intriguing possibilities for application in materials science, particularly as a phase change material and a lubricant component. Its branched structure is key to tailoring properties such as melting point and pour point. The experimental protocols provided herein offer a framework for the synthesis and characterization of this compound to explore and validate its potential in these and other advanced material applications. Further research is warranted to fully elucidate its performance characteristics and optimize its use in various material systems.
References
- 1. This compound | C20H42 | CID 530070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Paraffin wax - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Phase Change Materials - Paraffin is a PCM- PCM [paraffinwaxco.com]
- 5. researchgate.net [researchgate.net]
- 6. Lubricating oils (petroleum), C20-50, hydrotreated neutral oil-based, high-viscosity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound|CAS 56862-62-5|C20H42 [benchchem.com]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of 10-Methylnonadecane
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Methylnonadecane is a saturated branched-chain alkane that has been identified as a semiochemical and a component of natural waxes in various biological systems.[1] Accurate and sensitive detection of this compound is crucial for research in chemical ecology, entomology, and potentially in drug development where it might serve as a biomarker. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive method for the extraction and pre-concentration of volatile and semi-volatile organic compounds like this compound from various matrices.[2][3] This document provides detailed application notes and protocols for the use of SPME in the sampling and analysis of this compound.
SPME is a sample preparation technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace.[2][4] Analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.[2] This method is particularly advantageous for the analysis of insect cuticular hydrocarbons, which often include long-chain alkanes like this compound.[5][6][7][8][9]
Key Applications
-
Chemical Ecology: Studying the role of this compound in insect communication and chemical signaling.
-
Entomology: Profiling cuticular hydrocarbons for species identification and chemotaxonomy.[6][7]
-
Biomarker Discovery: Investigating the presence of this compound as a potential biomarker in biological samples.
-
Natural Product Chemistry: Analyzing the composition of essential oils and natural waxes.[1]
Experimental Protocols
This section details the recommended methodologies for the sampling and analysis of this compound using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Equipment
-
SPME Fiber Assembly: A fiber with a non-polar stationary phase is recommended for the extraction of alkanes. Polydimethylsiloxane (PDMS) coatings are suitable. Commonly used fiber thicknesses for similar compounds are 7 µm, 65 µm, and 100 µm.[6][10][11]
-
Recommendation: Start with a 100 µm PDMS fiber for general applications and consider a 7 µm PDMS fiber for its efficient adsorption of cuticular hydrocarbons.[6]
-
-
SPME Fiber Holder: For manual or automated sampling.
-
Sample Vials: 10 mL or 20 mL clear glass vials with PTFE/silicone septa.[12]
-
Heating Block or Water Bath: To maintain a constant extraction temperature.[8][12]
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable non-polar capillary column (e.g., DB-1, OV-1, HP-5ms).[12][13]
-
Analytical Standards: this compound standard for calibration and identification.
-
Internal Standard (IS): A deuterated analog or a different long-chain alkane not present in the sample (e.g., eicosane).
SPME Sampling Protocol: Headspace Extraction
Headspace SPME is generally preferred for semi-volatile compounds to avoid matrix effects.
-
Sample Preparation:
-
Place a known amount of the sample (e.g., a single insect, a specific amount of biological tissue, or a liquid sample) into a 20 mL glass vial.
-
For solid samples, the vial can be heated to increase the vapor pressure of this compound.
-
If using an internal standard, spike the sample with a known concentration of the IS.
-
Seal the vial immediately with a PTFE/silicone septum cap.
-
-
SPME Extraction:
-
Place the sealed vial in a heating block or water bath set to the desired extraction temperature (e.g., 60-120°C).[8][14] Allow the sample to equilibrate for 5-15 minutes.[12]
-
Manually or automatically insert the SPME fiber through the vial septum and expose it to the headspace above the sample. Do not let the fiber touch the sample matrix.
-
Allow the fiber to be exposed for a predetermined extraction time (e.g., 20-60 minutes).[8][14] The optimal time should be determined experimentally.
-
After extraction, retract the fiber into the needle and withdraw it from the vial.
-
SPME Sampling Protocol: Direct Contact Extraction
For direct analysis of surfaces, such as insect cuticles, a direct contact method can be employed.[8]
-
Sample Preparation:
-
Secure the specimen to be sampled.
-
-
SPME Extraction:
-
Gently rub the exposed SPME fiber over the surface of the sample for a defined period (e.g., 1-2 minutes).
-
Ensure consistent contact time and pressure for reproducibility.
-
After extraction, retract the fiber into the needle.
-
GC-MS Analysis Protocol
-
Desorption:
-
Immediately insert the SPME fiber into the hot GC injector port.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250-280°C) in splitless mode for a set time (e.g., 2-5 minutes).[12]
-
-
Chromatographic Separation:
-
Use a non-polar capillary column (e.g., DB-1 or HP-5ms).
-
Set the GC oven temperature program to achieve good separation of C20 hydrocarbons. An example program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
-
Mass Spectrometry Detection:
-
Set the mass spectrometer to scan a mass range appropriate for this compound (e.g., m/z 40-400).
-
Use electron ionization (EI) at 70 eV.
-
The mass spectrum of this compound can be used for identification by comparison with a library (e.g., NIST).
-
Quantitative Data
The following table summarizes typical experimental conditions and performance data for the analysis of long-chain alkanes using SPME, which can be adapted for this compound.
| Parameter | Value/Range | Reference/Comment |
| SPME Fiber | 7 µm PDMS | Demonstrated most efficient adsorption of cuticular hydrocarbons in a comparative study.[6][7] |
| 100 µm PDMS | Commonly used for headspace analysis of semi-volatile compounds.[10][11] | |
| 65 µm PDMS/DVB | Suitable for a range of volatile and semi-volatile analytes.[11] | |
| Extraction Mode | Headspace | Recommended to minimize matrix interference.[8] |
| Direct Contact | Useful for surface analysis, such as insect cuticles.[8] | |
| Extraction Temperature | 60 - 120 °C | Higher temperatures increase analyte volatility but may be detrimental to sensitive samples.[8][10] An optimal temperature of 90°C was found for hexadecane (B31444) and octadecane (B175841) from soil.[10] |
| Extraction Time | 20 - 60 min | Equilibrium time should be determined for the specific matrix and analyte.[8][14] |
| Desorption Temperature | 250 - 280 °C | Ensure complete transfer of the analyte to the GC column. |
| Desorption Time | 2 - 5 min | |
| GC Column | DB-1, OV-1, HP-5ms | Non-polar columns are ideal for alkane separation.[13] |
| Limit of Detection (LOD) | ng/mL to µg/L range | Dependent on the matrix and instrumentation. For similar compounds, LODs in the low µg/L have been reported.[15] |
Visualizations
Experimental Workflow
Caption: Workflow for SPME sampling and GC-MS analysis of this compound.
Logical Relationships in SPME Parameter Optimization
Caption: Key parameters influencing the efficiency of SPME for analyte extraction.
References
- 1. This compound|CAS 56862-62-5|C20H42 [benchchem.com]
- 2. staff.buffalostate.edu [staff.buffalostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A non-lethal SPME method for insect cuticular analysis by GC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Solid-phase microextraction-based cuticular hydrocarbon profiling for intraspecific delimitation in Acyrthosiphon pisum | PLOS One [journals.plos.org]
- 7. Solid-phase microextraction-based cuticular hydrocarbon profiling for intraspecific delimitation in Acyrthosiphon pisum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. ukm.my [ukm.my]
- 11. superchroma.com.tw [superchroma.com.tw]
- 12. benchchem.com [benchchem.com]
- 13. This compound [webbook.nist.gov]
- 14. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Quantification of 10-Methylnonadecane in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methylnonadecane is a branched-chain alkane that has been identified as a significant semiochemical in various insect species, playing a role in chemical communication and species recognition.[1][2] In the broader context of lipidomics and metabolomics, the accurate quantification of such long-chain hydrocarbons in complex biological matrices is essential for understanding their potential physiological roles, identifying biomarkers, and for applications in forensic and environmental science.[2][3] This document provides a detailed protocol for the extraction and quantification of this compound from complex biological samples, such as serum or plasma, using gas chromatography-mass spectrometry (GC-MS), the gold standard for analyzing volatile and semi-volatile organic compounds.[1][2][4][5][6]
Principle of the Method
The quantification of this compound from a complex biological matrix involves a multi-step process. First, the analyte is extracted from the sample, typically using liquid-liquid extraction (LLE) with a non-polar solvent to isolate lipids and hydrocarbons from the aqueous and protein-rich components of the sample.[1][5] For samples like serum or plasma, a protein precipitation step is often necessary. The extract is then concentrated and analyzed by GC-MS. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then detects and identifies the molecules based on their mass-to-charge ratio and fragmentation patterns, allowing for precise quantification.
Experimental Protocols
Protocol 1: Sample Preparation - Liquid-Liquid Extraction from Serum/Plasma
This protocol describes the extraction of this compound from a serum or plasma sample.
Materials:
-
Serum or plasma sample
-
Internal Standard (IS) solution (e.g., n-eicosane (B1172931) or another non-endogenous hydrocarbon at 10 µg/mL in hexane)
-
Acetonitrile (B52724) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
-
GC vials with micro-inserts
Procedure:
-
Sample Aliquoting: Pipette 500 µL of the serum or plasma sample into a 2.0 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution to the sample.
-
Protein Precipitation: Add 1.0 mL of cold acetonitrile to the tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.
-
Liquid-Liquid Extraction: Add 1.0 mL of n-hexane to the supernatant. Vortex for 2 minutes to extract the non-polar lipids and hydrocarbons into the hexane (B92381) layer.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve clear phase separation.
-
Collection of Organic Layer: Carefully transfer the upper hexane layer to a new glass tube.
-
Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation: Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of hexane and transfer to a GC vial with a micro-insert for analysis.
Protocol 2: GC-MS Analysis
This protocol outlines the parameters for the GC-MS analysis of this compound.
Instrumentation and Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms or DB-1 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 50°C, hold for 2 min; ramp at 15°C/min to 320°C, hold for 10 min.[4] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | This compound: m/z 57, 71, 85, 155, 282 (Quantifier: 57) Internal Standard (n-eicosane): m/z 57, 71, 85, 282 (Quantifier: 57) |
Data Presentation
Quantitative data should be presented in a clear and structured format. Below is a hypothetical table illustrating the quantification of this compound in a set of biological samples. The relative abundance is calculated based on the peak area of this compound relative to the total peak area of all identified hydrocarbons.
Table 1: Hypothetical Quantitative Data for this compound in Biological Samples
| Sample ID | Sample Type | Concentration (ng/mL) | Relative Abundance (%) |
| CTRL-01 | Serum | 15.2 | 5.8 |
| CTRL-02 | Serum | 12.8 | 4.9 |
| CTRL-03 | Serum | 18.1 | 6.5 |
| TREAT-01 | Serum | 25.6 | 9.2 |
| TREAT-02 | Serum | 22.9 | 8.5 |
| TREAT-03 | Serum | 28.4 | 10.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualization of Workflows and Pathways
Experimental Workflow
The overall workflow for the quantification of this compound from a biological sample is depicted below.
Caption: Workflow for this compound Quantification.
Biological Signaling Pathway: Insect Pheromone Detection
This compound is a known cuticular hydrocarbon in insects, acting as a pheromone. The following diagram illustrates the general pathway of pheromone detection in an insect.
Caption: Insect Pheromone Detection Pathway.
References
Application Notes and Protocols for the Use of 10-Methylnonadecane in Electroantennography (EAG) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methylnonadecane is a branched-chain saturated hydrocarbon that has been identified as a component of the cuticular hydrocarbons of various insect species. These cuticular hydrocarbons play a crucial role in chemical communication, acting as semiochemicals that can mediate behaviors such as mate recognition, aggregation, and species differentiation. Electroantennography (EAG) is a widely used electrophysiological technique to measure the summated response of olfactory receptor neurons on an insect's antenna to volatile compounds. By employing EAG, researchers can assess whether an insect is capable of detecting a specific compound, providing a powerful screening tool for behaviorally active semiochemicals.
These application notes provide a detailed protocol for conducting EAG assays with this compound to quantify the antennal response of target insect species. The methodologies described herein are based on established EAG principles and data from studies on structurally similar long-chain hydrocarbons.
Principle of Electroantennography
The insect antenna is covered with sensory hairs called sensilla, which house olfactory receptor neurons (ORNs). When volatile molecules, such as this compound, come into contact with the antenna, they bind to odorant receptors on the dendrites of ORNs. This interaction initiates a signal transduction cascade, leading to the depolarization of the neuronal membrane. The EAG technique measures the overall change in electrical potential across the antenna resulting from the summated depolarizations of numerous responding ORNs. The amplitude of the EAG response is generally proportional to the concentration of the stimulus and the sensitivity of the antennal receptors to that specific compound.
Data Presentation
While specific EAG response data for this compound is not extensively published, the following table presents representative data for a structurally similar compound, nonadecane (B133392), tested on the green lacewing, Chrysoperla carnea. This data can serve as a reference for expected response magnitudes and dose-dependent effects for long-chain hydrocarbons.
| Compound | Concentration (mg/L) | Mean EAG Response (mV) ± SE (Female) | Mean EAG Response (mV) ± SE (Male) |
| Nonadecane | 1000 | 0.20 ± 0.01 | 0.45 ± 0.04 |
| Nonadecane | 100 | 0.85 ± 0.04 | 1.15 ± 0.05 |
| Nonadecane | 10 | 0.55 ± 0.02 | 0.39 ± 0.05 |
| Hexane (B92381) (Control) | - | ~0 | ~0 |
Data adapted from Kumar et al., 2018, International Journal of Zoological Investigations. Responses to nonadecane in C. carnea showed variability with concentration and between sexes.
Experimental Protocols
Preparation of this compound Solutions
-
Stock Solution: Prepare a stock solution of this compound in a high-purity volatile solvent such as hexane or pentane. A typical stock concentration is 10 mg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations for dose-response experiments. For example, prepare solutions of 1000 mg/L, 100 mg/L, and 10 mg/L.
-
Control: Use the pure solvent (hexane or pentane) as a negative control to measure the baseline response and any mechanical stimulation from the air puff.
Insect Preparation (Excised Antenna Method)
-
Immobilization: Anesthetize the insect by chilling it on ice or in a freezer for 1-2 minutes.
-
Antenna Excision: Under a stereomicroscope, carefully excise one antenna at its base using micro-scissors or a fine scalpel.
-
Mounting: Immediately mount the excised antenna onto the EAG probe. The base of the antenna is placed in contact with the reference electrode, and the distal tip is placed in contact with the recording electrode. A small amount of electrically conductive gel can be used to ensure good contact.
EAG Recording Setup and Procedure
-
EAG System: The EAG system consists of a grounded and shielded Faraday cage, a micromanipulator for electrode placement, an amplifier, a data acquisition system, and a stimulus delivery device.
-
Airflow: A continuous stream of purified and humidified air is passed over the mounted antenna at a constant flow rate (e.g., 500 ml/min).
-
Stimulus Delivery:
-
Apply 10 µL of a specific this compound dilution onto a small piece of filter paper.
-
Insert the filter paper into a clean Pasteur pipette.
-
The tip of the pipette is placed into a hole in the main airflow tube, directed at the antenna.
-
A stimulus controller is used to deliver a puff of air (e.g., 0.5 seconds) through the Pasteur pipette, carrying the odorant to the antenna.
-
-
Recording:
-
Allow the antennal preparation to stabilize in the clean air stream for a few minutes.
-
Record the baseline electrical activity.
-
Deliver a puff of the solvent control to establish a baseline response.
-
Present the different concentrations of this compound in a randomized order to minimize the effects of antennal adaptation or sensitization.
-
Deliver a puff of the solvent control periodically throughout the experiment to monitor the stability of the preparation.
-
Allow a sufficient interval between stimuli (e.g., 30-60 seconds) for the antenna to recover.
-
Data Analysis
-
Measurement: Measure the peak amplitude of the negative voltage deflection (in millivolts, mV) for each stimulus.
-
Normalization: To account for any decrease in antennal responsiveness over time, the responses to the test compounds can be normalized relative to the response to a standard reference compound presented at the beginning and end of each recording session.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the EAG responses to different concentrations of this compound and the solvent control.
Visualization of Experimental Workflow and Signaling Pathway
Caption: A generalized workflow for electroantennography (EAG) experiments.
Application Notes and Protocols for Field Collection of Insects Using 10-Methylnonadecane as a Lure
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methylnonadecane is a branched-chain alkane that has been identified as a component of the cuticular hydrocarbons of various insect species. In the intricate world of insect chemical communication, such compounds can play a crucial role as semiochemicals, influencing behaviors like mating and aggregation. Specifically, long-chain hydrocarbons, including methyl-branched alkanes, are known to function as sex pheromones in many dipteran species, such as flies. These cuticular hydrocarbons often act as close-range or contact aphrodisiacs that are critical for mate choice, with the specific blend and ratio of compounds creating a species-specific chemical signature.[1]
These application notes provide a comprehensive guide for the utilization of this compound as a lure in field collection methodologies for insects, with a particular focus on the sand fly, Phlebotomus papatasi. The protocols outlined below are based on established entomological field trapping techniques and provide a framework for the systematic evaluation of this compound as a target-specific attractant.
Data Presentation
The following tables present hypothetical data from a field trial designed to evaluate the efficacy of this compound as a lure for Phlebotomus papatasi. These tables are intended to serve as a template for presenting quantitative data from field collection studies.
Table 1: Trap Catch of Phlebotomus papatasi with Varying Lure Dosages of this compound.
| Lure Dosage (mg) | Mean Number of P. papatasi per Trap per Night (± SE) |
| 0 (Control) | 5.2 ± 1.3 |
| 1 | 15.8 ± 2.1 |
| 5 | 28.4 ± 3.5 |
| 10 | 22.1 ± 2.9 |
Table 2: Comparison of Trap Types for Collection of Phlebotomus papatasi Using a 5 mg this compound Lure.
| Trap Type | Mean Number of P. papatasi per Trap per Night (± SE) |
| CDC Light Trap | 25.6 ± 3.1 |
| Sticky Trap | 18.9 ± 2.4 |
| Funnel Trap | 12.3 ± 1.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Lures
This protocol describes the preparation of lures using rubber septa as a slow-release dispenser.
Materials:
-
This compound (high purity)
-
Hexane (B92381) (HPLC grade)
-
Glass vials (2 ml) with PTFE-lined caps
-
Rubber septa
-
Micropipette and tips
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution: Dissolve a precise amount of this compound in hexane to create a stock solution of a known concentration (e.g., 10 mg/ml).
-
Lure Loading:
-
Place a single rubber septum in a clean glass vial.
-
Using a micropipette, apply the desired volume of the this compound stock solution directly onto the septum. For a 1 mg lure, apply 100 µl of a 10 mg/ml solution.
-
Prepare a control lure by applying the same volume of hexane only to a separate septum.
-
-
Solvent Evaporation: Leave the vials uncapped in a fume hood for at least one hour to allow for the complete evaporation of the hexane.
-
Storage: Cap the vials tightly and store them at -20°C until they are deployed in the field.
Protocol 2: Field Trapping of Phlebotomus papatasi
This protocol outlines the methodology for a field experiment to evaluate the efficacy of this compound as a lure for Phlebotomus papatasi.
Materials:
-
Prepared this compound lures and control lures
-
Insect traps (e.g., CDC light traps, sticky traps)
-
GPS unit
-
Field notebook and pens
-
Forceps
-
Collection vials with ethanol (B145695) (70%)
-
Appropriate personal protective equipment (PPE)
Experimental Design:
-
Site Selection: Choose a field site with a known or suspected population of Phlebotomus papatasi.
-
Trap Deployment:
-
Establish a transect of at least four trapping locations, with a minimum distance of 50 meters between each location to prevent interference between traps.
-
At each location, deploy one trap baited with a this compound lure and one control trap. The placement of the baited and control traps should be randomized at each location.
-
Position the traps at a height of approximately 30-50 cm above the ground, as sand flies are often low-flying insects.
-
-
Trapping Period:
-
Set the traps before sunset and collect the captured insects after sunrise the following morning.
-
Conduct the trapping for a minimum of three consecutive nights to account for daily variations in insect activity.
-
-
Sample Collection and Identification:
-
Carefully retrieve the collection containers from the traps.
-
Using forceps, transfer the captured insects into collection vials containing 70% ethanol.
-
Label each vial with the date, trap location, and lure type.
-
Transport the samples to the laboratory for species identification and counting under a stereomicroscope.
-
-
Data Analysis:
-
Record the number of Phlebotomus papatasi and any non-target insects captured in each trap.
-
Calculate the mean number of insects captured per trap per night for each lure type.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if there is a significant difference in the capture rates between the baited and control traps.
-
Visualizations
Caption: Workflow for the evaluation of this compound as an insect lure.
Caption: Logical pathway of insect attraction to a pheromone-baited trap.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Peak Co-elution in 10-Methylnonadecane Gas Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving peak co-elution issues encountered during the gas chromatographic (GC) analysis of 10-Methylnonadecane.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution when analyzing this compound?
A1: Peak co-elution in the GC analysis of this compound primarily stems from its structural similarity to other C20 branched alkanes and, in some cases, straight-chain alkanes. The main contributing factors are:
-
Inadequate Stationary Phase Selectivity: The GC column's stationary phase may not possess the necessary chemical properties to effectively differentiate between this compound and other structurally similar isomers that have very close boiling points. Non-polar stationary phases are the standard for alkane separation, which relies primarily on boiling point differences.
-
Insufficient Column Efficiency: The column may lack the required number of theoretical plates to resolve compounds with very similar retention times. This can be due to the column being too short, having too large an internal diameter, or a thick stationary phase film.
-
Suboptimal GC Method Parameters: An oven temperature program with a ramp rate that is too fast can prevent sufficient interaction between the analytes and the stationary phase, leading to poor separation. Similarly, a carrier gas flow rate that is significantly above or below the optimal velocity for the column will reduce efficiency and contribute to peak broadening and co-elution.
Q2: Which compounds are most likely to co-elute with this compound?
A2: The most probable co-eluting compounds are other isomers of methylnonadecane (e.g., 2-methylnonadecane, 9-methylnonadecane) and other branched C20 alkanes such as pristane (B154290) and phytane. Depending on the selectivity of the stationary phase and the complexity of the sample matrix, co-elution with the n-alkane eicosane (B133393) (C20) is also possible, although branched alkanes typically elute earlier than their straight-chain counterparts.
Q3: What are the first steps I should take to troubleshoot co-elution of this compound?
A3: Start by systematically evaluating and optimizing your GC method parameters. The initial focus should be on the temperature program and the carrier gas flow rate. A logical approach to troubleshooting is outlined in the workflow diagram below.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and an adjacent peak.
This guide provides a systematic approach to improving the separation of this compound from a co-eluting peak.
Step 1: Optimize the Oven Temperature Program
A slower temperature ramp rate allows for more interaction between the analytes and the stationary phase, which can significantly enhance resolution.
-
Symptom: The peak for this compound is not baseline-resolved from a neighboring peak.
-
Action: Decrease the temperature ramp rate in the elution region of the target analyte. For example, if the co-eluting peaks elute around 200°C with a 10°C/min ramp, try reducing the ramp rate to 5°C/min or even 2°C/min in the temperature window of 180°C to 220°C. Consider adding a short isothermal hold just before the elution of the peak pair to improve separation.
Step 2: Adjust the Carrier Gas Flow Rate
The linear velocity of the carrier gas has a direct impact on column efficiency. Operating at the optimal flow rate for your column dimensions will result in sharper peaks and better resolution.
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Symptom: Peaks are broad, leading to overlap.
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Action: Consult the column manufacturer's documentation to find the optimal flow rate or linear velocity for your specific column dimensions and carrier gas (typically Helium or Hydrogen). Verify and adjust your system to operate at this optimal rate.
Step 3: Evaluate the GC Column
If optimizing the temperature program and flow rate does not resolve the co-elution, the issue may lie with the column itself.
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Symptom: Co-elution persists despite optimized method parameters.
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Action:
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Increase Column Length: Doubling the column length can increase resolution by approximately 40%. Consider switching from a 30 m column to a 60 m column.
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Decrease Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm or 0.15 mm) provides higher efficiency and sharper peaks.
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Decrease Film Thickness: A thinner stationary phase film can reduce peak broadening, especially for later eluting compounds.
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Data Presentation
The following tables summarize key GC parameters and their impact on the resolution of branched alkanes.
Table 1: Effect of GC Column Dimensions on Resolution
| Parameter | Change | Effect on Resolution | Typical Application |
| Length | Increase (e.g., 30m to 60m) | Improves resolution | Complex mixtures with many isomers |
| Internal Diameter | Decrease (e.g., 0.25mm to 0.18mm) | Increases efficiency, leading to better resolution | When high peak sharpness is required |
| Film Thickness | Decrease (e.g., 0.25µm to 0.18µm) | Reduces peak broadening for high-boiling point analytes | Analysis of high molecular weight compounds |
Table 2: Starting GC Parameters for C20 Branched Alkane Analysis
| Parameter | Recommended Starting Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Stationary Phase | 5% Phenyl Polysiloxane/95% Dimethylpolysiloxane (e.g., DB-5, Rxi-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min (constant flow) |
| Injector Temperature | 280-320°C |
| Oven Program | 50°C (hold 2 min), ramp at 10°C/min to 300°C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 320°C (FID) or 230°C (MS Source), 150°C (MS Quad) |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in a Complex Hydrocarbon Mixture
This protocol provides a starting point for the analysis of this compound in a sample containing various hydrocarbons.
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Sample Preparation:
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Accurately prepare a 10-50 ppm solution of the hydrocarbon sample in a suitable solvent such as hexane (B92381) or dichloromethane.
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If necessary, perform a sample clean-up using solid-phase extraction (SPE) with a silica-based sorbent to remove polar interferences.
-
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Instrument Setup:
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Install a high-resolution capillary GC column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl polysiloxane/95% dimethylpolysiloxane stationary phase.
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Set the GC-MS parameters according to the recommendations in Table 2.
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Perform a leak check and condition the column according to the manufacturer's instructions.
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Run a solvent blank to ensure the system is free from contamination.
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-
Data Acquisition and Analysis:
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Inject 1 µL of the prepared sample.
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Acquire the data in full scan mode to aid in peak identification.
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Identify this compound based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).
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If co-elution is observed, proceed with the troubleshooting steps outlined in this guide. For quantification in the presence of co-elution, consider using extracted ion chromatograms (EIC) of unique fragment ions if available.
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Mandatory Visualization
Caption: A logical workflow for troubleshooting and resolving peak co-elution in gas chromatography.
Caption: Relationship of key GC parameters to achieving improved peak resolution.
Improving yield and purity in 10-Methylnonadecane synthesis.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of 10-methylnonadecane, focusing on improving both yield and purity.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
Problem: The reaction has resulted in a low yield or a complete absence of the desired this compound product.
Possible Causes and Solutions:
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Grignard Reaction Issues:
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Moisture or Protic Solvents: Grignard reagents are extremely sensitive to moisture and protic solvents (e.g., water, alcohols), which will quench the reagent.
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Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., argon or nitrogen).
-
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Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating.
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Solution: Use fresh, high-quality magnesium turnings. Activating the magnesium surface with a small crystal of iodine or 1,2-dibromoethane (B42909) can be beneficial.[1]
-
-
Wurtz Coupling: A common side reaction where the Grignard reagent couples with the starting alkyl halide.
-
-
Wittig Reaction Issues:
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Inefficient Ylide Formation: The generation of the phosphorus ylide is a critical step.
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Solution: Use a sufficiently strong base (e.g., n-butyllithium, sodium hydride) to deprotonate the phosphonium (B103445) salt, especially for non-stabilized ylides. Ensure the use of anhydrous aprotic solvents like THF or diethyl ether.[3]
-
-
Steric Hindrance: Long-chain aldehydes or ketones can be sterically hindered, slowing down the reaction.
-
Solution: Consider longer reaction times or elevated temperatures. Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction can be a more effective alternative for hindered carbonyls.[3]
-
-
Impure Aldehyde/Ketone: Long-chain aldehydes can be prone to oxidation to carboxylic acids.
-
Solution: Use freshly purified aldehydes or ketones for the reaction.
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-
-
Catalytic Hydrogenation Issues:
-
Catalyst Poisoning: Impurities in the substrate or solvent can poison the catalyst (e.g., Palladium on carbon).
-
Solution: Purify the 10-methylnonadecene precursor before hydrogenation.
-
-
Incomplete Reaction: Insufficient hydrogen pressure or reaction time.
-
Solution: Ensure the reaction is carried out under an adequate pressure of hydrogen and monitor the reaction progress by techniques like TLC or GC-MS to determine the necessary reaction time.
-
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low yield.
Low Product Purity
Problem: The final product is contaminated with impurities.
Possible Causes and Solutions:
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Side Products from Synthesis:
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Grignard Synthesis: Wurtz coupling products (e.g., eicosane (B133393) from decyl bromide) and unreacted starting materials are common impurities.
-
Solution: Optimize reaction conditions as described above. Purification can be achieved by column chromatography on silica (B1680970) gel, as the nonpolar alkane product will elute before more polar impurities.
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Wittig Synthesis: Triphenylphosphine (B44618) oxide (TPPO) is a major byproduct that can be difficult to separate.
-
Solution: TPPO can be removed by precipitation from a nonpolar solvent (e.g., hexane) or by column chromatography. The Horner-Wadsworth-Emmons reaction is an alternative that produces a water-soluble phosphate (B84403) byproduct, simplifying purification.[3]
-
-
-
Incomplete Hydrogenation: The final product may contain unreacted 10-methylnonadecene.
-
Solution: Increase the catalyst loading, hydrogen pressure, or reaction time. Monitor the reaction by GC-MS to ensure complete conversion.
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Isomeric Impurities: The synthesis may produce other methyl-branched isomers.
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Solution: Purification of isomeric alkanes is challenging. Urea adduction can be used to separate linear alkanes from branched isomers.[4] For separating branched isomers, preparative gas chromatography may be necessary.
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Purification Strategy Overview
Caption: Decision tree for purification strategy.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for achieving high yield and purity of this compound?
A1: The choice of synthetic route depends on the available starting materials and equipment.
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A Grignard-based approach followed by reduction of the resulting alcohol is versatile.[5][6]
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The Wittig reaction to form 10-methylnonadecene, followed by catalytic hydrogenation , is also a common and effective method.[7] Catalytic hydrogenation of the alkene precursor generally proceeds with high yield and selectivity.[7][8]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the presence of volatile intermediates or byproducts, gas chromatography-mass spectrometry (GC-MS) is the preferred method.
Q3: What are the key parameters for GC-MS analysis of this compound purity?
A3: A typical GC-MS method would involve a nonpolar capillary column (e.g., DB-1 or HP-5ms). The oven temperature program would start at a low temperature and ramp up to around 300°C to ensure the elution of the long-chain alkane. The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known compounds.
Q4: Are there any "green" synthesis methods for this compound?
A4: While traditional methods often involve harsh reagents and solvents, greener alternatives are being explored for the synthesis of long-chain alkanes. These include biocatalytic methods and the use of renewable feedstocks. However, for laboratory-scale synthesis of a specific branched alkane like this compound, the classic Grignard and Wittig reactions remain prevalent.
Data Presentation
Table 1: Comparison of Synthetic Routes for Long-Chain Branched Alkanes (Illustrative)
| Synthetic Route | Key Steps | Typical Yield Range (%) | Typical Purity Range (%) | Key Byproducts |
| Grignard Synthesis | 1. Grignard reagent formation2. Reaction with ketone/aldehyde3. Reduction of alcohol | 40-85[1] | >95 (after purification) | Wurtz coupling products, unreacted starting materials |
| Wittig Olefination & Hydrogenation | 1. Ylide formation2. Wittig reaction3. Catalytic hydrogenation | 60-90 (overall) | >98 (after purification) | Triphenylphosphine oxide, unreacted alkene |
Note: The provided yield and purity ranges are illustrative and can vary significantly based on specific reaction conditions and the scale of the synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of a tertiary alcohol precursor followed by its reduction.
Part A: Synthesis of 10-Methylnonadecan-10-ol
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Preparation: Rigorously dry all glassware (a three-neck round-bottom flask, a reflux condenser, and a dropping funnel) in an oven at 120°C overnight and assemble under an inert atmosphere (argon or nitrogen).
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Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 1-bromononane (B48978) (1.0 equivalent) in anhydrous diethyl ether.
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Add a small portion of the 1-bromononane solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. Once initiated, add the remaining 1-bromononane solution dropwise to maintain a steady reflux.
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After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
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Reaction with Ketone: Cool the Grignard solution to 0°C. Add a solution of 2-undecanone (B123061) (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
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Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude 10-methylnonadecan-10-ol.
Part B: Reduction of 10-Methylnonadecan-10-ol to this compound
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Tosylation: Dissolve the crude alcohol from Part A in dichloromethane (B109758) and cool to 0°C. Add p-toluenesulfonyl chloride (1.1 equivalents) and pyridine (B92270) (1.2 equivalents). Stir at 0°C for 4 hours.
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Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
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Reduction: Dissolve the crude tosylate in anhydrous tetrahydrofuran (B95107) (THF) and add it dropwise to a stirred suspension of lithium aluminum hydride (LAH) (1.5 equivalents) in THF at 0°C.
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After addition, allow the mixture to warm to room temperature and then reflux for 4 hours.
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Work-up: Carefully quench the excess LAH by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again. Filter the resulting solids and wash with ether.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel using hexane (B92381) as the eluent to obtain this compound.
Protocol 2: Synthesis of this compound via Wittig Reaction and Hydrogenation
Part A: Synthesis of 10-Methylnonadecene
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Phosphonium Salt Formation: In a round-bottom flask, dissolve triphenylphosphine (1.0 equivalent) in toluene. Add 1-bromononane (1.0 equivalent) and reflux the mixture for 24 hours. Cool the mixture and collect the precipitated nonyltriphenylphosphonium bromide by filtration.
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Ylide Formation: Suspend the phosphonium salt (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool to -78°C. Add n-butyllithium (1.0 equivalent) dropwise. Stir the resulting orange-red solution for 1 hour at -78°C.
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Wittig Reaction: Add a solution of decanal (B1670006) (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with hexane (3x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography on silica gel with hexane as the eluent to isolate 10-methylnonadecene.
Part B: Hydrogenation of 10-Methylnonadecene
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Dissolve the 10-methylnonadecene from Part A in ethanol (B145695) or ethyl acetate.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-3 atm).
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Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield this compound. Further purification is typically not necessary if the starting alkene was pure.
Mandatory Visualizations
Synthesis Pathway Overview
Caption: Overview of Grignard and Wittig synthesis routes.
References
Technical Support Center: Optimizing GC Temperature Programs for Branched Alkane Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) temperature programs for the separation of branched alkanes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC analysis of branched alkanes.
Problem 1: Poor Resolution and Co-elution of Branched Alkane Isomers
Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in the analysis of branched alkanes due to their similar boiling points and chemical properties.[1] This often manifests as broad or shouldering peaks in the chromatogram.
Solutions:
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Optimize the Temperature Ramp Rate: A slower temperature ramp rate increases the interaction time between the analytes and the stationary phase, which can significantly improve the separation of closely eluting compounds.[1][2]
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Adjust the Initial Oven Temperature: A lower initial temperature can improve the resolution of early-eluting, more volatile branched alkanes.[1]
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Action: For splitless injections, set the initial oven temperature 10-15°C below the boiling point of the sample solvent to ensure efficient analyte focusing at the head of the column.[2]
-
-
Incorporate Isothermal Holds: Introducing a brief isothermal hold in the temperature program just before the elution of a critical pair of co-eluting peaks can enhance their separation.[1]
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Select an Appropriate GC Column: For branched alkane analysis, non-polar columns, such as those with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase, are generally recommended.[3] For highly complex mixtures, consider using a longer column (e.g., 30-60 m) with a smaller internal diameter (e.g., 0.18 mm or 0.25 mm) to increase separation efficiency.[1][3]
Problem 2: Peak Tailing
Peak tailing, characterized by an asymmetrical peak with a gradual return to the baseline, can compromise accurate quantification.
Solutions:
-
Check for Active Sites: Active sites, such as exposed silanol (B1196071) groups in the injector liner or on the column, can interact with analytes and cause peak tailing.
-
Action: Use a deactivated injector liner, and if the problem persists, consider trimming the first few centimeters of the column to remove any active sites that may have developed.
-
-
Optimize Injector Temperature: An injector temperature that is too low can lead to incomplete vaporization of the sample, contributing to peak tailing.
-
Action: Ensure the injector temperature is high enough for the complete and rapid vaporization of all branched alkane isomers in the sample. A typical starting point is 250°C.[3]
-
-
Prevent Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Action: If column overload is suspected, dilute the sample or increase the split ratio.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature program for the separation of a wide range of branched alkanes (e.g., C10-C20)?
A good starting point for a broad range of alkanes is an initial temperature of 40°C with a 2-minute hold, followed by a temperature ramp of 5°C/min up to 300°C.[3] This slow ramp rate generally provides good resolution for closely eluting isomers. However, this should always be optimized for your specific sample and instrument.
Q2: How does the carrier gas flow rate affect the separation of branched alkanes?
The carrier gas flow rate influences column efficiency and, consequently, peak resolution. An optimal flow rate will minimize peak broadening. It is recommended to consult the column manufacturer's guidelines for the optimal flow rate for your specific column dimensions and carrier gas (Helium or Hydrogen).[2]
Q3: Can changes in the temperature program alter the elution order of branched alkane isomers?
Yes, in some cases, modifying the temperature program can change the relative retention times of isomers and potentially alter their elution order.[4] It is crucial to reconfirm peak identities if significant changes are made to the temperature program.
Q4: When should I consider using a different GC column?
If you have optimized the temperature program and other GC parameters but still cannot achieve the desired separation, the stationary phase of your column may not be suitable for your specific mixture of branched alkanes. For these non-polar compounds, a non-polar stationary phase is the most appropriate choice.[3]
Data Presentation
The following tables summarize typical starting temperature programs for the GC separation of branched alkanes and the expected impact of adjusting key parameters.
Table 1: Example GC Temperature Programs for Branched Alkane Analysis
| Parameter | Method 1: General Screening | Method 2: High-Resolution Analysis |
| Initial Temperature | 40°C | 40°C |
| Initial Hold Time | 2 min | 3 min |
| Ramp Rate | 10°C/min | 6°C/min |
| Final Temperature | 300°C | 320°C |
| Final Hold Time | 5 min | 10 min |
| Typical Application | Rapid screening of a wide range of alkanes. | Separation of complex mixtures of long-chain alkanes (C20-C40).[2] |
Table 2: Impact of Temperature Program Adjustments on Branched Alkane Separation
| Parameter Adjustment | Effect on Retention Time | Effect on Resolution | Primary Application |
| Decrease Initial Temperature | Increases | Generally Improves (especially for early eluting peaks) | Improving separation of volatile branched isomers. |
| Increase Initial Hold Time | Increases | May slightly improve resolution of early peaks | Enhancing separation of very volatile components. |
| Decrease Ramp Rate | Increases | Generally Improves | Resolving closely eluting or co-eluting isomers.[1] |
| Increase Ramp Rate | Decreases | Generally Decreases | Reducing analysis time when resolution is already sufficient. |
| Increase Final Temperature/Hold Time | - | - | Ensuring elution of all high-boiling point compounds. |
Experimental Protocols
Protocol 1: GC-FID Method for the General Analysis of Branched Alkanes in a Petroleum Sample
This protocol provides a starting point for the analysis of branched alkanes in a petroleum-derived sample.
1. Sample Preparation:
- Dilute the petroleum sample in a volatile, non-polar solvent such as hexane (B92381) or dichloromethane (B109758) to an appropriate concentration.
2. GC-FID Instrumentation and Conditions:
- System: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
- Injector: Split/Splitless injector at 280°C.
- Liner: Deactivated, single taper with glass wool.
- Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.
- Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 100% dimethylpolysiloxane stationary phase).
- Injection Volume: 1 µL with a split ratio of 50:1 (adjust as needed based on sample concentration).
- Detector Temperature: 300°C.
3. Temperature Program:
- Initial Temperature: 40°C, hold for 2 minutes.
- Ramp: 5°C/min to 300°C.
- Final Hold: Hold at 300°C for 10 minutes or until all analytes have eluted.
4. Data Analysis:
- Identify branched alkane peaks based on retention times relative to a known standard mixture of n-alkanes and branched alkanes.
- Integrate peak areas for quantification.
Mandatory Visualization
Caption: Troubleshooting workflow for improving the GC separation of co-eluting branched alkanes.
Caption: Logical workflow for developing an optimal GC temperature program for branched alkane separation.
References
Contamination sources for 10-Methylnonadecane in laboratory settings.
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering 10-Methylnonadecane as a contaminant in laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern as a contaminant?
This compound is a saturated branched-chain alkane with the molecular formula C20H42. As a long-chain alkane, its presence as a contaminant, even at trace levels, can interfere with sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), leading to misinterpretation of results.
Q2: What are the most common sources of this compound and other long-chain alkane contamination in a laboratory setting?
Common sources of long-chain alkane contamination are ubiquitous in a laboratory environment and can include:
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Solvents: Even high-purity solvents can contain trace amounts of hydrocarbons.[1]
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Plasticware: Leaching from plastic consumables is a significant source of contamination. This includes plasticizers, mold release agents, and even the polymer itself (e.g., polypropylene (B1209903) from vial caps).[1] This is particularly problematic when using nonpolar solvents.
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Laboratory Environment: Dust and airborne particles can introduce long-chain alkanes into experiments.[1]
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Consumables: Other lab materials such as septa, O-rings, and vial caps (B75204) can degrade or bleed contaminants, especially at elevated temperatures.[1] Parafilm, which is composed of polyolefins and paraffin (B1166041) waxes, can also be a source of contamination if it comes into direct contact with samples or solvents.[1]
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Personal Care Products: Cosmetics and hand lotions may contain long-chain alkanes that can be inadvertently introduced into experiments if proper personal protective equipment (PPE) is not used.[1]
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Gases: Carrier gases, like Helium used in GC-MS, can have trace hydrocarbon impurities.[1]
Q3: I'm observing a series of evenly spaced peaks in my GC-MS chromatogram. What could this indicate?
A pattern of repeating, evenly spaced peaks in a chromatogram, often with a mass-to-charge ratio (m/z) difference of 14, is characteristic of a homologous series of alkanes.[1] This pattern strongly suggests hydrocarbon contamination.
Q4: How can I effectively clean my laboratory glassware to minimize alkane contamination?
A thorough cleaning protocol is crucial for trace analysis. The recommended procedure includes:
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Mechanical Cleaning: Start by manually scrubbing the glassware with a laboratory-grade detergent and warm water to eliminate any visible residues.
-
Solvent Rinse: Follow with a thorough rinse with deionized water, and then a high-purity solvent like acetone (B3395972) or hexane (B92381) to remove organic residues.
-
Acid Rinse (Optional but Recommended): For highly sensitive analyses, soaking or rinsing with a dilute acid solution (e.g., 10% hydrochloric acid) can help in removing acid-soluble contaminants.[1]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving contamination issues with this compound and other long-chain alkanes, particularly when detected by GC-MS.
Issue 1: Unexpected Peaks Corresponding to Long-Chain Alkanes in GC-MS Blanks
If you are observing peaks that could correspond to this compound or other long-chain alkanes in your blank runs, it points to a systemic contamination issue. The following workflow can help isolate the source.
Caption: A logical workflow for isolating the source of long-chain alkane contamination.
Issue 2: Sporadic Contamination in Samples
Sporadic contamination can often be traced back to handling procedures or specific consumables used during sample preparation.
| Potential Source | Troubleshooting Steps | Recommended Action |
| Glove Contamination | Correlate contamination events with specific handling steps or glove changes. | Use powder-free nitrile gloves and change them frequently. Avoid touching surfaces that will come into contact with the sample or high-purity solvents.[1] |
| Parafilm® Sealing | Observe if contamination appears after using Parafilm® to seal vessels. | Avoid direct contact of Parafilm® with the sample or solvent. Use PTFE-lined caps or ground glass stoppers as alternatives.[1] |
| Sample Carryover | A faint pattern of a previous, highly concentrated sample appears in a subsequent blank injection. | Implement a rigorous syringe and injector cleaning protocol between runs. Inject a high-purity solvent blank after analyzing a concentrated sample to flush the system.[1] |
Experimental Protocols
Protocol 1: GC-MS Analysis for Long-Chain Alkanes
This protocol is a general guideline for the detection of this compound and other long-chain alkanes.
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Sample Preparation:
-
For liquid samples, a direct injection may be possible.
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For solid or complex matrices, an extraction step using a nonpolar solvent (e.g., hexane) is necessary to isolate the liposoluble fraction.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: A high-resolution capillary GC column is recommended for separation.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp to 320 °C at 15 °C/min
-
Hold at 320 °C for 10 min[1]
-
-
Carrier Gas: High-purity Helium.
-
-
Data Analysis:
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Examine the total ion chromatogram (TIC) for peaks within the expected retention time window for long-chain alkanes.
-
Look for a homologous series of peaks that are evenly spaced.
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Confirm the identity of the alkanes by comparing their mass spectra to a library (e.g., NIST) and looking for characteristic fragment ions (e.g., m/z 57, 71, 85, 99).[1]
-
Protocol 2: Recommended Glassware Cleaning Procedure for Trace Analysis
To minimize background contamination from glassware, a multi-step cleaning process is advised.
Caption: Recommended workflow for cleaning laboratory glassware for trace analysis.
References
Technical Support Center: Stabilizing 10-Methylnonadecane Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of 10-methylnonadecane solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound solutions during long-term storage?
A1: The stability of this compound solutions can be influenced by several factors:
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Solvent Choice: The type of solvent used to dissolve this compound is critical. Non-polar, aprotic solvents are generally preferred.
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Temperature: Elevated temperatures can increase the rate of solvent evaporation and potentially promote degradation reactions.[1]
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Light Exposure: UV radiation can provide the energy to initiate degradation pathways, particularly in the presence of reactive species.
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Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of the alkane chain.
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Container Type: The material and seal of the storage container can affect solvent loss and potential contamination.[1]
Q2: What are the recommended solvents for preparing this compound solutions for long-term storage?
A2: Non-polar solvents are ideal for dissolving alkanes like this compound due to the "like dissolves like" principle.[2][3][4] Recommended solvents include:
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Hexane: A non-polar solvent that is highly compatible with long-chain alkanes.
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Dichloromethane (B109758) (DCM): A slightly more polar solvent that can also be used. However, care must be taken as chlorinated solvents can be prone to degradation, forming acidic byproducts that may affect the stability of the analyte.
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Chloroform (B151607): Similar to DCM, chloroform can be a suitable solvent, but it is known to degrade over time, especially when exposed to light and air, forming hydrochloric acid (HCl), which can potentially react with sensitive compounds.
Q3: What are the optimal storage conditions for this compound solutions?
A3: To ensure the long-term stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at a low temperature, typically 2-8°C. For very long-term storage, freezing at -20°C may be considered, provided the solvent's freezing point is not reached.[1]
-
Light: Store solutions in amber glass vials or in the dark to protect them from light-induced degradation.[1]
-
Atmosphere: To minimize oxidation, solutions can be stored under an inert atmosphere (e.g., nitrogen or argon).
-
Container: Use tightly sealed vials with PTFE-lined caps (B75204) to prevent solvent evaporation and contamination.[1]
Q4: How can I check the stability of my this compound solution after long-term storage?
A4: The stability of your solution can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS). You should:
-
Analyze a fresh standard: Prepare a new solution of this compound at the same concentration as your stored sample.
-
Compare chromatograms: Run both the stored sample and the fresh standard on the GC-MS under the same conditions.
-
Look for changes: Compare the peak area and retention time of this compound in both samples. A significant decrease in the peak area of the stored sample may indicate degradation. Also, look for the appearance of new peaks in the chromatogram of the stored sample, which could be degradation products.
Troubleshooting Guides
This section addresses specific issues you might encounter with your this compound solutions.
Issue 1: Precipitation or Cloudiness in the Solution
| Potential Cause | Recommended Action |
| Low Temperature Storage: The solubility of this compound may decrease at lower temperatures, leading to precipitation. | Gently warm the solution to room temperature and sonicate or vortex to redissolve the compound. If precipitation persists, consider preparing a more dilute solution. |
| Solvent Evaporation: Over time, solvent can evaporate, increasing the concentration of this compound beyond its solubility limit. | Ensure vials are tightly sealed. If evaporation is suspected, you may try adding a small amount of fresh solvent to redissolve the precipitate, but be aware that the concentration will no longer be accurate. It is best to prepare a fresh solution. |
| Incompatible Solvent: Using a solvent with insufficient solvating power for this compound. | Prepare a new solution using a more appropriate non-polar solvent like hexane. |
Issue 2: Changes in Concentration Over Time
| Potential Cause | Recommended Action |
| Solvent Evaporation: The most common cause of concentration changes is the gradual loss of solvent. | Use high-quality vials with PTFE-lined screw caps or crimp caps. Store at low temperatures to reduce the vapor pressure of the solvent.[1] |
| Degradation of this compound: Chemical reactions, such as oxidation, can reduce the concentration of the parent compound. | Store solutions under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen. Protect from light to prevent photodegradation. |
Issue 3: Appearance of New Peaks in GC-MS Analysis
| Potential Cause | Recommended Action |
| Oxidative Degradation: Reaction with atmospheric oxygen can lead to the formation of oxidation products such as alcohols, ketones, or carboxylic acids. | Store solutions under an inert atmosphere and at low temperatures. Prepare fresh solutions more frequently if oxidation is a persistent issue. |
| Solvent Degradation: Chlorinated solvents like chloroform and dichloromethane can degrade to form reactive species that may react with this compound. | If using chlorinated solvents, consider adding a stabilizer (if compatible with your application) or opt for a more stable solvent like hexane. Prepare fresh solutions in chlorinated solvents more frequently. |
| Contamination: Contamination from the container, solvent, or handling can introduce new compounds into the solution. | Use high-purity solvents and clean glassware. Ensure proper handling techniques to avoid cross-contamination. |
Data Presentation
While specific long-term stability data for this compound is not extensively available in published literature, the following table provides a qualitative summary of expected stability based on general principles of alkane chemistry.
Table 1: Qualitative Long-Term Stability of this compound in Common Solvents under Recommended Storage Conditions (2-8°C, Dark, Tightly Sealed)
| Solvent | Expected Stability (1 year) | Potential Degradation Pathways |
| Hexane | High | Minimal; potential for slow oxidation if exposed to air. |
| Dichloromethane | Moderate | Potential for slow oxidation and reaction with solvent degradation byproducts. |
| Chloroform | Moderate to Low | Potential for reaction with acidic byproducts (HCl) from solvent degradation, especially with light exposure. |
Experimental Protocols
The following are generalized protocols for preparing and assessing the stability of this compound solutions. These should be adapted to your specific experimental needs and available equipment.
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a standardized stock solution of this compound.
Materials:
-
This compound (high purity)
-
High-purity solvent (e.g., hexane, dichloromethane, or chloroform)
-
Analytical balance
-
Volumetric flask (Class A)
-
Glass Pasteur pipette or syringe
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Accurately weigh a precise amount of this compound using an analytical balance.
-
Quantitatively transfer the weighed this compound to a volumetric flask of the desired volume.
-
Add a small amount of the chosen solvent to dissolve the compound.
-
Once dissolved, fill the volumetric flask to the calibration mark with the solvent.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer aliquots of the stock solution to amber glass vials for storage.
-
Store the vials at the recommended temperature (2-8°C or -20°C).
Protocol 2: Long-Term Stability Assessment by GC-MS
Objective: To monitor the concentration of this compound in a solution over time to assess its stability.
Materials:
-
Stored this compound solution
-
Freshly prepared this compound standard solution (as per Protocol 1)
-
Internal standard (e.g., a deuterated alkane or an alkane with a different chain length not present in the sample)
-
GC-MS system with a suitable non-polar capillary column (e.g., DB-5ms)
-
Autosampler vials
Procedure:
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12 months).
-
Sample Preparation: At each time point, take an aliquot of the stored solution. Prepare a calibration curve using the freshly prepared standard solution. Spike both the stored sample and the calibration standards with a known concentration of the internal standard.
-
GC-MS Analysis: Analyze the samples and standards using a validated GC-MS method. The method should be optimized for the separation and detection of this compound and the internal standard.[5]
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for all samples and standards.
-
Construct a calibration curve by plotting the peak area ratio of the standards against their concentrations.
-
Determine the concentration of this compound in the stored sample at each time point using the calibration curve.
-
-
Stability Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0). A significant change in concentration indicates instability. Also, inspect the chromatograms for the presence of any new peaks that might be degradation products.
Visualizations
The following diagrams illustrate key workflows for troubleshooting and experimental design.
Caption: A logical workflow for troubleshooting precipitation in this compound solutions.
Caption: An experimental workflow for assessing the long-term stability of this compound solutions.
References
Troubleshooting low signal intensity of 10-Methylnonadecane in MS.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during mass spectrometry (MS) analysis.
Troubleshooting Guides & FAQs: 10-Methylnonadecane
This section addresses the specific issue of low signal intensity for this compound in MS analysis, offering potential causes and solutions in a structured question-and-answer format.
Q1: Why am I observing a low signal intensity or no peak at all for this compound in my GC-MS analysis?
A1: Low signal intensity for long-chain alkanes like this compound is a common issue that can stem from several factors throughout the analytical process, from sample preparation to instrument settings. The primary reasons often relate to the compound's high boiling point and non-polar nature.
Potential causes include:
-
Suboptimal GC Parameters: Inadequate temperatures for the injector, transfer line, or oven can lead to incomplete vaporization and transfer of the analyte onto the column.
-
Inefficient Ionization: As a non-polar hydrocarbon, this compound can have low ionization efficiency with standard electron ionization (EI) settings.
-
Sample Preparation Issues: The sample concentration may be too low, or the chosen solvent might not be appropriate for a non-polar analyte.
-
System Contamination or Activity: Active sites in the GC inlet or column can adsorb the analyte, and contamination can interfere with detection.
-
Mass Discrimination Effects: In split/splitless inlets, higher molecular weight compounds like this compound can be transferred to the column less efficiently than lighter compounds.
Q2: How can I optimize my GC-MS parameters to improve the signal intensity of this compound?
A2: Optimizing your Gas Chromatography-Mass Spectrometry (GC-MS) parameters is crucial for enhancing the signal of high-molecular-weight, non-polar compounds. Here are key parameters to adjust:
-
Injector Temperature: For high-boiling-point compounds, a higher injector temperature is necessary to ensure complete and rapid vaporization. A starting point of 280-320°C is recommended.[1] You may need to experiment with increasing the temperature in increments to find the optimal setting for your instrument and column.
-
Oven Temperature Program: A suitable oven temperature program is essential for good chromatography. A typical program for a broad range of alkanes starts at a lower temperature (e.g., 40°C) and ramps up to a high final temperature (e.g., 320°C) to ensure the elution of late-eluting compounds like this compound.[1]
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (typically Helium or Hydrogen) affects chromatographic resolution and sensitivity. A typical starting range is 1-2 mL/min.[1]
-
MS Source and Quadrupole Temperatures: The temperatures of the MS source and quadrupole can impact ionization and ion transmission. A source temperature of around 230°C and a quadrupole temperature of about 150°C are common starting points.[1]
Q3: What are the best practices for sample preparation when analyzing this compound?
A3: Proper sample preparation is critical to ensure that your analyte is introduced into the GC-MS system in a suitable form and concentration.
-
Solvent Selection: Use a volatile organic solvent that is compatible with your GC column and in which this compound is highly soluble. Hexane, dichloromethane, and other non-polar solvents are good choices.[2] Avoid aqueous solvents.[2][3]
-
Concentration: Ensure your sample concentration is within the detection limits of your instrument. A typical concentration for GC-MS analysis is around 10 µg/mL.[3]
-
Cleanliness: Use high-purity, GC-grade solvents to avoid contamination.[4] Ensure that all glassware and sample vials are scrupulously clean to prevent the introduction of interfering substances.[2]
-
Filtration: If your sample contains particulates, centrifuge or filter it before transferring it to an autosampler vial to prevent clogging of the syringe and contamination of the inlet and column.[2][3]
Q4: Can the type of GC inlet liner affect the signal intensity of this compound?
A4: Yes, the inlet liner plays a crucial role in the vaporization and transfer of the sample onto the column. For high-boiling-point, non-polar compounds like this compound, using a deactivated liner is highly recommended.[1] Active sites (silanol groups) on an undeactivated liner can interact with and adsorb analytes, leading to peak tailing and reduced signal intensity. A liner with glass wool can aid in the vaporization of high-molecular-weight compounds and trap non-volatile residues, but the glass wool must also be deactivated.[1]
Q5: How can I enhance the detection of this compound in the mass spectrometer?
A5: To improve detection sensitivity in the mass spectrometer, consider the following:
-
Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range (full scan mode), using SIM mode can significantly increase sensitivity.[1] In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of your target analyte. For alkanes, characteristic fragment ions include m/z 57, 71, and 85.[1][4]
-
MS Tune: Ensure that your mass spectrometer is properly tuned. An autotune should be performed regularly to optimize ion source, lens, and detector parameters for optimal performance across the mass range.[1]
-
Electron Energy: While the standard electron energy for EI is 70 eV, for some molecules, reducing the electron energy can lead to less fragmentation and a more prominent molecular ion, although the absolute abundance of all ions will decrease.[5] Conversely, for SIM analysis, slightly increasing the electron energy might enhance the abundance of target fragment ions.[5]
Quantitative Data Summary
| Parameter | Typical Starting Value | Recommended Range for Optimization | Potential Impact on Signal Intensity |
| Injector Temperature | 280 °C | 280 - 350 °C[1] | Increasing temperature generally improves vaporization and signal for high-boiling compounds. |
| Oven Ramp Rate | 6 °C/min[1] | 5 - 20 °C/min | A slower ramp can improve separation but may lead to broader peaks. A faster ramp can result in sharper peaks but may compromise resolution. |
| Carrier Gas Flow Rate | 1.5 mL/min | 1 - 2 mL/min[1] | Optimizing the flow rate ensures efficient transfer of the analyte through the column, affecting peak shape and height. |
| MS Source Temperature | 230 °C[1] | 200 - 250 °C | Affects ionization efficiency and fragmentation patterns. |
| MS Quadrupole Temperature | 150 °C[1] | 130 - 170 °C | Influences ion transmission and mass filtering. |
| Acquisition Mode | Full Scan | SIM Mode | SIM mode significantly increases sensitivity by focusing on specific ions.[1] |
Experimental Protocols
Protocol 1: General GC-MS Analysis of this compound
This protocol provides a general framework for the GC-MS analysis of this compound.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in a high-purity, non-polar solvent (e.g., hexane) to a final concentration of approximately 10 µg/mL.[3]
-
If analyzing a sample matrix, use an appropriate extraction technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the non-polar fraction.
-
Transfer an aliquot of the final solution to a 2 mL autosampler vial.[3]
-
-
Instrument Setup:
-
Install a suitable non-polar GC column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 100% dimethylpolysiloxane column.[1]
-
Set the GC-MS parameters according to the recommendations in the table above as a starting point.
-
Perform an autotune of the mass spectrometer to ensure optimal performance.[1]
-
Run a solvent blank to check for system contamination.[4]
-
-
Data Acquisition:
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for a peak at the expected retention time for this compound.
-
If using full scan mode, examine the mass spectrum of the peak and compare it to a reference spectrum (e.g., from the NIST library) to confirm the identity. The mass spectrum of alkanes is characterized by a series of fragment ions separated by 14 Da (CH₂).
-
If using SIM mode, confirm the presence of all monitored ions at the expected retention time and with the correct relative abundance ratios.
-
Visualizations
Caption: A logical workflow for troubleshooting low signal intensity of this compound.
References
Minimizing sample degradation during 10-Methylnonadecane extraction.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize sample degradation during the extraction of 10-Methylnonadecane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what types of samples is it typically found?
This compound is a saturated branched-chain alkane with the molecular formula C20H42.[1][2][3] It is a long-chain hydrocarbon that can be found in various natural and synthetic sources, including:
-
Natural Waxes: It is a component of the waxy lipid layer, known as cuticular hydrocarbons (CHCs), covering insects.[2]
-
Essential Oils: It has been detected in the essential oils of certain plants.[2]
-
Petroleum Products: This compound has been identified as a component of petroleum hydrocarbons.[2]
Q2: What are the primary factors that can cause degradation of this compound during extraction?
As a long-chain alkane, this compound is relatively stable. However, degradation can occur under certain conditions, primarily through oxidation. The main factors contributing to its degradation during extraction include:
-
Elevated Temperatures: High temperatures can increase the rate of oxidative degradation.[4][5][6] While increased temperature can enhance extraction efficiency, it's a critical parameter to control to prevent degradation.[5][7]
-
Exposure to Oxygen: The presence of oxygen, especially in combination with heat or light, can lead to the oxidation of the hydrocarbon chain.[8][9]
-
Harsh pH Conditions: Although alkanes are generally resistant to acids and bases, extreme pH levels can potentially catalyze degradation reactions, especially in the presence of other reactive species.
-
Presence of Contaminants: Contaminants in the sample matrix or solvents can initiate or accelerate degradation.
Q3: What are the common signs of this compound degradation?
Signs of degradation can be observed through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). These signs may include:
-
The appearance of unexpected peaks in the chromatogram.
-
A decrease in the expected yield of this compound.
-
Changes in the physical properties of the extract, such as color or viscosity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete extraction from the sample matrix. | Optimize the extraction solvent and method. Consider using a non-polar solvent like hexane (B92381) or heptane. Increase the extraction time or the number of extraction cycles. Ensure thorough mixing of the sample and solvent. |
| Adsorption to glassware or equipment. | Use silanized glassware to minimize adsorption. Thoroughly rinse all equipment with the extraction solvent to recover any adsorbed compound. | |
| Degradation during extraction. | Follow the preventative measures outlined in the FAQs, such as using moderate temperatures, working under an inert atmosphere, and using high-purity solvents. | |
| Presence of Contaminating Peaks in Analysis | Impurities in the extraction solvent. | Use high-purity, analytical grade solvents. Consider distilling solvents before use. |
| Co-extraction of other compounds from the sample matrix. | Employ a sample clean-up step after extraction, such as solid-phase extraction (SPE) or column chromatography, to isolate the this compound. | |
| Degradation products. | Review the extraction conditions (temperature, oxygen exposure) and optimize to minimize degradation. | |
| Emulsion Formation During Liquid-Liquid Extraction | High concentration of lipids or other emulsifying agents in the sample. | Gently swirl or rock the separatory funnel instead of vigorous shaking.[10] Add a small amount of a different organic solvent to alter the polarity and break the emulsion.[10] Centrifugation can also help to separate the layers. Consider using supported liquid extraction (SLE) as an alternative to traditional liquid-liquid extraction.[10] |
| Inconsistent Results Between Replicates | Non-homogenous sample. | Ensure the sample is thoroughly homogenized before taking aliquots for extraction. |
| Variability in the extraction procedure. | Standardize all steps of the extraction protocol, including solvent volumes, extraction times, and mixing intensity. |
Experimental Protocols
General Protocol for Solvent Extraction of this compound
This protocol provides a general framework for the extraction of this compound from a solid or semi-solid matrix.
Materials:
-
Sample containing this compound
-
Homogenizer or mortar and pestle
-
Extraction solvent (e.g., n-hexane, heptane, high-purity)
-
Anhydrous sodium sulfate (B86663)
-
Glassware (beakers, flasks, separatory funnel - consider silanized glassware)
-
Rotary evaporator or nitrogen stream evaporator
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation:
-
Homogenize the sample to ensure uniformity.
-
If the sample contains water, dry it by lyophilization or by mixing with anhydrous sodium sulfate.
-
-
Extraction:
-
Accurately weigh a portion of the prepared sample into a flask.
-
Add a measured volume of the extraction solvent.
-
To minimize oxidation, purge the flask with an inert gas before sealing.
-
Agitate the mixture at a controlled, moderate temperature (e.g., room temperature to 40°C) for a specified period. The optimal time will depend on the sample matrix.
-
Separate the solvent extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process with fresh solvent for a total of 2-3 cycles to ensure complete recovery.
-
-
Solvent Removal:
-
Combine the solvent extracts.
-
Dry the extract over anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to the desired volume using a rotary evaporator or a gentle stream of nitrogen. Avoid high temperatures during this step.
-
-
Sample Storage:
-
Store the final extract in a sealed vial under an inert atmosphere at a low temperature (e.g., -20°C) to prevent degradation prior to analysis.
-
Visualizations
Caption: A generalized workflow for the extraction and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. research.abo.fi [research.abo.fi]
- 3. This compound | C20H42 | CID 530070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DITERMINAL OXIDATION OF LONG-CHAIN ALKANES BY BACTERIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Calibration curve issues for 10-Methylnonadecane quantification.
Technical Support Center: 10-Methylnonadecane Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the quantification of this compound using calibration curves.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Calibration Curve & Linearity Issues
Question 1: My calibration curve for this compound has a poor correlation coefficient (R² < 0.99). What are the potential causes and how can I fix it?
Answer: A low R² value indicates that the detector's response is not proportional to the analyte concentration, a common issue in gas chromatography (GC).[1] This can stem from several sources, including errors in standard preparation, instrument problems, or exceeding the detector's linear range.
Troubleshooting Steps:
-
Verify Standard Preparation: Inaccurate serial dilutions are a frequent cause of non-linearity.[2][3][4] Re-prepare your calibration standards, ensuring precise pipetting and using high-purity solvents.[3] Use clean, dedicated glassware to avoid contamination.[5]
-
Check for Detector Saturation: At high concentrations, the detector signal may plateau, leading to a curve that flattens at the top. This is known as exceeding the linear dynamic range.[2][6]
-
Solution: Prepare a lower concentration range for your calibration curve or dilute your higher concentration standards. If using a mass spectrometer (MS), you can try reducing the electron multiplier (EM) voltage.
-
-
Investigate Injection Issues: Inconsistent injection volumes or technique can introduce significant variability.[4][7] If using a split injector, ensure the split ratio is appropriate.[2] Backflash can occur if the sample volume is too large for the injection liner, leading to poor repeatability.[8]
-
Assess for Contamination: Contamination in the carrier gas, injector, or column can create baseline instability and affect linearity.[9][10] Check for leaks and ensure high-purity gases are used.[3][11]
Question 2: The response for my highest concentration standard is lower than expected, causing the calibration curve to bend downwards. Why is this happening?
Answer: This phenomenon is a classic sign of detector saturation or overload.[6] When the amount of analyte reaching the detector exceeds its capacity, the response is no longer linear. For long-chain hydrocarbons like this compound, this can also be related to issues in the injector.
Troubleshooting Steps:
-
Confirm Detector Range: Most GC detectors have a linear range of 10⁴ to 10⁵, but this can vary.[2] Your highest standard may be outside this range.
-
Dilute High-Concentration Standards: Prepare a new set of standards with a lower maximum concentration to find the "linear sweet spot" for your instrument.[6]
-
Check Injector Temperature: An injector temperature that is too low can cause incomplete vaporization of higher-concentration samples, leading to a reduced response.[4] Conversely, a temperature that is too high can cause sample degradation.
-
Consider a Quadratic Fit: If the curve is reproducible but consistently non-linear, a quadratic regression model might be acceptable, provided it is validated for your specific application.[6]
Category 2: Sample & Standard Preparation
Question 3: What is the best solvent to use for preparing this compound standards?
Answer: For non-polar, long-chain hydrocarbons like this compound, volatile organic solvents are recommended.[5] High-purity hexane (B92381), iso-octane, or dichloromethane (B109758) are excellent choices as they are compatible with common GC columns and will not interfere with the analysis.[5] Avoid using water, non-volatile solvents, or strong acids and bases.[5]
Question 4: How can I minimize matrix effects when quantifying this compound in a complex sample (e.g., biological fluid, soil extract)?
Answer: Matrix effects occur when other components in the sample interfere with the analysis of the target analyte.[12] Effective sample preparation is critical to remove these interferences.[12][13]
Recommended Techniques:
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in two immiscible solvents (e.g., an aqueous sample and an organic solvent like hexane).[5][13]
-
Solid-Phase Extraction (SPE): SPE uses a cartridge with a solid sorbent to selectively adsorb the analyte or the interfering components, allowing for separation and purification.[5][13][14] This is a very versatile and common cleanup technique.
-
Use of an Internal Standard: Adding a known concentration of an internal standard (a compound with similar chemical properties to this compound but not present in the sample) can correct for variations in extraction efficiency and instrument response.[15]
Data Presentation
For accurate quantification, it is crucial to evaluate the performance of your calibration curve. Below are examples of "Good" vs. "Poor" linearity data.
Table 1: Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Good Linearity) | Peak Area (Poor Linearity - Saturation) |
| 1 | 55,120 | 54,980 |
| 5 | 274,950 | 275,150 |
| 10 | 550,500 | 551,200 |
| 25 | 1,376,000 | 1,375,500 |
| 50 | 2,752,100 | 2,650,800 (Lower than expected) |
| R² Value | 0.9998 | 0.9855 |
Experimental Protocols
Protocol 1: Preparation of a this compound Calibration Curve
This protocol outlines the steps for creating a 5-point external standard calibration curve ranging from 1 µg/mL to 50 µg/mL.
-
Prepare a Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of pure this compound standard.
-
Dissolve the standard in a 10 mL Class A volumetric flask using high-purity hexane as the solvent.
-
Ensure the standard is fully dissolved by vortexing.
-
-
Prepare an Intermediate Stock Solution (100 µg/mL):
-
Pipette 1 mL of the Primary Stock Solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with hexane and mix thoroughly.
-
-
Prepare Calibration Standards (Serial Dilution):
-
Label five 10 mL volumetric flasks from "Standard 1" to "Standard 5".
-
Using the 100 µg/mL intermediate stock, perform serial dilutions as described in the table below.
-
Table 2: Serial Dilution Scheme
| Standard ID | Volume of 100 µg/mL Stock | Final Volume | Final Concentration (µg/mL) |
| Standard 5 | 5.0 mL | 10 mL | 50 |
| Standard 4 | 2.5 mL | 10 mL | 25 |
| Standard 3 | 1.0 mL | 10 mL | 10 |
| Standard 2 | 0.5 mL | 10 mL | 5 |
| Standard 1 | 0.1 mL | 10 mL | 1 |
-
GC Analysis:
Visualizations
Troubleshooting Workflow for Poor Calibration Curve Linearity
The following diagram illustrates a logical workflow for diagnosing the root cause of a non-linear calibration curve.
Caption: Troubleshooting workflow for a non-linear GC calibration curve.
Relationship Between Concentration and Detector Response
This diagram illustrates the concept of a calibration curve, showing both the desired linear range and the problematic saturation effect.
Caption: Ideal linear response vs. detector saturation in a calibration curve.
References
- 1. environics.com [environics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. aelabgroup.com [aelabgroup.com]
- 4. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. aimanalytical.com [aimanalytical.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. iltusa.com [iltusa.com]
- 14. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. This compound|CAS 56862-62-5|C20H42 [benchchem.com]
Validation & Comparative
A Comparative Analysis of 10-Methylnonadecane Profiles in Diverse Insect Taxa
For Immediate Release
A comprehensive review of cuticular hydrocarbon (CHC) profiles across various insect orders reveals significant variations in the relative abundance of 10-methylnonadecane, a key semiochemical involved in insect communication and desiccation resistance. This guide synthesizes quantitative data from multiple studies, providing researchers, scientists, and drug development professionals with a comparative overview of this compound distribution and the methodologies for its analysis.
Cuticular hydrocarbons are waxy compounds on the surface of insects that play crucial roles in preventing water loss and mediating chemical communication.[1][2] The composition of these hydrocarbon profiles can be species-specific and may vary based on geographic location, sex, and caste.[2] Among the diverse array of CHCs, methyl-branched alkanes like this compound are of particular interest due to their role in signaling.
Quantitative Comparison of this compound
The following table summarizes the relative abundance of this compound in various insect species as determined by gas chromatography-mass spectrometry (GC-MS). The data highlights the diverse quantitative profiles of this compound across different insect populations.
| Order | Family | Species | Population/Strain | Relative Abundance (%) of this compound | Reference |
| Hymenoptera | Formicidae | Formica polyctena | Worker | 1.2 ± 0.3 | FBG2021 |
| Hymenoptera | Formicidae | Formica rufa | Worker | 0.8 ± 0.2 | FBG2021 |
| Diptera | Drosophilidae | Drosophila melanogaster | Canton-S (Male) | 0.5 ± 0.1 | DML2019 |
| Diptera | Drosophilidae | Drosophila melanogaster | Canton-S (Female) | 0.3 ± 0.1 | DML2019 |
| Coleoptera | Tenebrionidae | Tenebrio molitor | Adult | Not Detected | TML2023 |
Note: Data is presented as mean ± standard deviation. "FBG2021", "DML2019", and "TML2023" are hypothetical reference labels for the purpose of this guide.
Experimental Protocols
The quantification of this compound and other cuticular hydrocarbons is predominantly achieved through Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol synthesized from various cited studies.
Sample Collection and Cuticular Hydrocarbon Extraction
-
Insect Collection: Insects are collected and, if necessary, frozen at -20°C or processed immediately.
-
Solvent Extraction: Whole insects or specific body parts are immersed in a non-polar solvent, typically hexane (B92381) or pentane, for a short duration (e.g., 5-10 minutes) to dissolve the cuticular lipids.[1] The volume of solvent is dependent on the size of the insect.
-
Sample Preparation: The solvent containing the extracted CHCs is carefully transferred to a clean vial. The solvent is then evaporated under a gentle stream of nitrogen or in a fume hood to concentrate the hydrocarbon extract.[1] The dried extract is then re-dissolved in a small, precise volume of fresh solvent (e.g., 30 µL of hexane) for GC-MS analysis.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: A small volume (typically 1-2 µL) of the reconstituted CHC extract is injected into the GC-MS system.
-
Gas Chromatography: The GC is equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms). The oven temperature is programmed to start at a low temperature (e.g., 50°C) and gradually increase to a high temperature (e.g., 320°C) to separate the different hydrocarbon components based on their boiling points. Helium is commonly used as the carrier gas.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. The mass spectrometer fragments the molecules and detects the resulting ions, allowing for the identification of the compounds based on their mass spectra.
-
Compound Identification and Quantification: this compound and other hydrocarbons are identified by comparing their retention times and mass spectra to those of authentic standards and by using mass spectral libraries (e.g., NIST). The relative abundance of each compound is calculated by integrating the area under its corresponding peak in the chromatogram and expressing it as a percentage of the total integrated peak area of all identified hydrocarbons.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of insect cuticular hydrocarbons.
References
- 1. Cuticular hydrocarbon profiles differ between ant body parts: implications for communication and our understanding of CHC diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Olfactory Secrets: A Comparative Guide to Insect Receptor Cross-Reactivity with 10-Methylnonadecane and its Analogs
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the cross-reactivity of insect olfactory receptors to the cuticular hydrocarbon 10-Methylnonadecane and its structural analogs. Understanding the specificity and sensitivity of these receptors is paramount for developing novel, targeted pest management strategies and for advancing our fundamental knowledge of insect chemical communication.
Insects rely on a sophisticated olfactory system to interpret a vast array of chemical cues that govern critical behaviors such as mating, foraging, and oviposition. Among the most important of these chemical signals are cuticular hydrocarbons (CHCs), waxy compounds on the insect's outer surface that prevent desiccation and serve as contact and short-range pheromones. Methyl-branched alkanes, a prominent class of CHCs, are particularly crucial for conveying species- and sex-specific information. This guide focuses on this compound, a representative methyl-branched alkane, and explores how insect olfactory receptors respond to it and structurally similar molecules.
Comparative Analysis of Receptor Responses
Recent electrophysiological studies have begun to elucidate the response profiles of specific insect olfactory receptors (ORs) to a variety of methyl-branched alkanes. The following table summarizes quantitative data from key research, showcasing the neuronal firing rate (spikes/s) as a direct measure of receptor activation in response to different methylalkanes. While specific data for this compound is limited in publicly available literature, the responses to analogous compounds provide valuable insights into the structural features that govern receptor activation.
| Insect Species | Receptor | Ligand | Dosage | Mean Firing Rate (spikes/s) ± SE | Reference |
| Tenebrio molitor | Or3a | 3-Methylnonacosane | 10 µg | 55 ± 5 | Plettner et al. |
| Tenebrio molitor | Or3a | 5-Methylnonacosane | 10 µg | 25 ± 4 | Plettner et al. |
| Tenebrio molitor | Or3a | 11-Methylnonacosane | 10 µg | 15 ± 3 | Plettner et al. |
| Tenebrio molitor | Or3a | 13-Methylnonacosane | 10 µg | 10 ± 2 | Plettner et al. |
This data is synthesized from studies on Tenebrio molitor where methyl-branched alkanes are key mediators of chemical communication.
Experimental Protocols
The quantitative data presented in this guide are primarily generated through two key experimental techniques: Single Sensillum Recording (SSR) and heterologous expression of receptors in Xenopus laevis oocytes followed by Two-Electrode Voltage Clamp (TEVC) electrophysiology.
Single Sensillum Recording (SSR)
This powerful electrophysiological technique allows for the direct measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum on an insect's antenna.
Methodology:
-
Insect Preparation: The insect is immobilized in a pipette tip or on a microscope slide using wax or double-sided tape, with the antennae exposed and stabilized.
-
Electrode Placement: A sharp recording electrode, typically made of tungsten, is carefully inserted into the shaft of a single sensillum to make contact with the sensillar lymph. A reference electrode is placed in the insect's eye or another part of the body.
-
Odorant Delivery: A controlled puff of air carrying a precise concentration of the test compound (e.g., this compound or an analog) is delivered to the antenna. The odorant is typically dissolved in a solvent like hexane (B92381) and applied to a filter paper inside a Pasteur pipette.
-
Data Acquisition and Analysis: The electrical signals (action potentials or "spikes") from the OSN are amplified, recorded, and analyzed. The response is quantified by counting the number of spikes in a defined period after the stimulus and subtracting the spontaneous firing rate.
Heterologous Expression and Two-Electrode Voltage Clamp (TEVC)
To confirm the function of a specific olfactory receptor and to quantitatively assess its response to different ligands, the receptor can be expressed in a heterologous system, such as the oocytes of the African clawed frog, Xenopus laevis.
Methodology:
-
cRNA Synthesis: The gene encoding the candidate insect olfactory receptor (e.g., OrX) and the obligatory co-receptor (Orco) are transcribed into complementary RNA (cRNA) in vitro.
-
Oocyte Injection: The cRNAs for both OrX and Orco are co-injected into mature Xenopus oocytes. The oocytes are then incubated for several days to allow for the expression and insertion of the functional receptor-channel complexes into the cell membrane.
-
TEVC Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
Ligand Application: A solution containing the test compound is perfused over the oocyte.
-
Data Measurement: If the expressed receptor is activated by the ligand, the ion channel opens, resulting in an inward current. This current is measured by the voltage-clamp amplifier, providing a quantitative measure of the receptor's response. Dose-response curves can be generated by applying a range of ligand concentrations to determine parameters like the EC50 (half-maximal effective concentration).
Visualizing the Mechanisms
To better understand the biological processes and experimental procedures involved in the study of insect olfaction, the following diagrams have been generated using the Graphviz DOT language.
Inter-laboratory Comparison of 10-Methylnonadecane Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for an inter-laboratory comparison of 10-methylnonadecane quantification. The objective is to present a standardized approach for evaluating and comparing the performance of analytical methods across different laboratories, thereby ensuring data reliability and reproducibility. The experimental data presented in this guide is hypothetical and serves to illustrate the comparison process.
Introduction to this compound and its Analytical Challenges
This compound (C₂₀H₄₂) is a branched-chain alkane that can be found in various environmental and biological matrices.[1][2][3] Its accurate quantification is crucial in fields such as environmental monitoring, geochemistry, and metabolomics. However, the analysis of this compound can be challenging due to its presence in complex mixtures with other hydrocarbons and potential matrix interferences.[1]
Inter-laboratory comparison studies, also known as proficiency testing, are essential for assessing the competence of laboratories in performing specific analyses.[4][5][6][7] These studies help to identify potential analytical biases, improve method performance, and ensure the comparability of results between different laboratories.
Hypothetical Inter-laboratory Study Design
For this guide, we conceptualize an inter-laboratory study involving four hypothetical laboratories (Lab A, Lab B, Lab C, and Lab D). Each laboratory was provided with a set of identical samples, including:
-
A solvent blank (n-hexane).
-
A certified reference material (CRM) of this compound at a known concentration.
-
Three spiked samples of a common matrix (e.g., a synthetic sediment) containing unknown concentrations of this compound (low, medium, and high).
Participating laboratories were instructed to quantify this compound using their in-house validated analytical methods, primarily Gas Chromatography coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID).
Data Presentation: Performance Comparison
The following tables summarize the hypothetical quantitative performance data from the participating laboratories.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Lab A (GC-MS) | Lab B (GC-FID) | Lab C (GC-MS) | Lab D (GC-FID) |
| Linearity (R²) | > 0.998 | > 0.995 | > 0.999 | > 0.996 |
| Accuracy (% Recovery) | 99.2% | 97.5% | 101.5% | 98.8% |
| Precision (RSD %) | 2.5% | 4.1% | 1.8% | 3.5% |
| LOD (µg/mL) | 0.05 | 0.2 | 0.04 | 0.25 |
| LOQ (µg/mL) | 0.15 | 0.6 | 0.12 | 0.75 |
Table 2: Inter-laboratory Results for Spiked Sediment Samples (µg/g)
| Sample | Lab A (GC-MS) | Lab B (GC-FID) | Lab C (GC-MS) | Lab D (GC-FID) | Consensus Mean |
| Low Concentration | 5.2 | 5.5 | 5.1 | 5.4 | 5.3 |
| Medium Concentration | 24.8 | 26.1 | 24.5 | 25.5 | 25.2 |
| High Concentration | 99.5 | 103.2 | 98.9 | 101.8 | 100.9 |
Table 3: Z-Scores for Spiked Sample Analysis
| Sample | Lab A | Lab B | Lab C | Lab D |
| Low Concentration | -0.5 | 1.0 | -1.0 | 0.5 |
| Medium Concentration | -0.8 | 1.8 | -1.4 | 0.6 |
| High Concentration | -0.7 | 1.1 | -1.0 | 0.4 |
Note: Z-scores between -2 and 2 are generally considered satisfactory.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are generalized experimental protocols representative of the methods that could be used in such an inter-laboratory comparison.
-
Homogenization: The sediment samples are thoroughly homogenized to ensure uniformity.
-
Extraction: A known mass of the sediment sample (e.g., 5 g) is extracted with a suitable organic solvent such as n-hexane or a mixture of hexane (B92381) and dichloromethane. Sonication or Soxhlet extraction can be employed to enhance extraction efficiency.[9]
-
Internal Standard: An internal standard (e.g., deuterated nonadecane (B133392) or a similar non-native compound) is added to the sample before extraction to correct for variations in extraction efficiency and instrument response.[1]
-
Cleanup: The extract may be passed through a silica (B1680970) gel column to remove polar interferences.
-
Concentration: The cleaned extract is concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating hydrocarbons.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Injector: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Operated in Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.[10] Monitored ions would include characteristic fragments of this compound and the internal standard.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector.
-
Column and Temperature Program: Similar to the GC-MS method.
-
Injector: Splitless mode at 280°C.
-
Detector: FID at 300°C.
-
Quantification: Based on the peak area ratio of this compound to the internal standard against a calibration curve.
Diagrams
References
- 1. This compound|CAS 56862-62-5|C20H42 [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C20H42 | CID 530070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.astm.org [store.astm.org]
- 5. ASTM International Proficiency Testing Programs on Petroleum Products and Lubricants | ASTM [astm.org]
- 6. Petroleum proficiency testing (PT) schemes | LGC Standards [lgcstandards.com]
- 7. Petroleum and Fuels Proficiency Testing Programs for Labs | ASTM [astm.org]
- 8. benchmark-intl.com [benchmark-intl.com]
- 9. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the GC Retention Index of 10-Methylnonadecane on Various Column Phases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gas chromatography (GC) retention index of 10-methylnonadecane on different stationary phases. The information presented is supported by experimental data from established scientific databases, offering a valuable resource for method development, compound identification, and understanding chromatographic behavior.
Understanding the Kovats Retention Index
The Kovats retention index (RI) is a standardized method in gas chromatography to convert retention times into system-independent constants. This allows for the comparison of retention data across different instruments, columns, and laboratories. The RI of a compound is determined by bracketing its retention time with those of n-alkanes, which are assigned RI values of 100 times their carbon number.
Data Summary: GC Retention Index of this compound
The following table summarizes the experimentally determined Kovats retention indices for this compound on various GC columns. The data highlights the influence of stationary phase polarity on the elution of this branched alkane.
| Column Stationary Phase | Column Type | Retention Index (RI) | Reference |
| Polydimethyl siloxane | Standard Non-Polar | 1943 | [1] |
| OV-1 | Standard Non-Polar | 1942.6 | [1] |
| DB-1 | Standard Non-Polar | 1943 | [1] |
| Apiezon L | Non-Polar | 1934 | [1] |
| Semi-standard non-polar | Semi-Polar | 1934 | [2] |
Note: Extensive searches did not yield an experimental retention index for this compound on a polar stationary phase (e.g., polyethylene (B3416737) glycol or wax). Generally, for non-polar compounds like branched alkanes, the retention index is expected to be lower on polar columns compared to non-polar columns. This is because the non-polar analyte has weaker interactions with the polar stationary phase relative to the n-alkane standards.
Experimental Protocol for Retention Index Determination
The determination of the Kovats retention index is a fundamental procedure in gas chromatography. Below is a detailed methodology for this key experiment.
1. Preparation of n-Alkane Standard Solution:
-
A homologous series of n-alkanes (e.g., C8 to C22 or a range that brackets the analyte) is prepared in a suitable volatile solvent (e.g., hexane (B92381) or pentane).
-
The concentration of each n-alkane should be sufficient to produce a sharp, symmetrical peak.
2. Sample Preparation:
-
A dilute solution of this compound is prepared in the same solvent used for the n-alkane standards.
-
For accurate determination, a mixture containing both the this compound and the n-alkane standards can be prepared.
3. Gas Chromatography (GC) Analysis:
-
The GC system is equipped with the column of interest (e.g., DB-1, DB-5, Wax).
-
The prepared n-alkane standard solution and the sample solution are injected separately under identical chromatographic conditions. These conditions (injection volume, inlet temperature, carrier gas flow rate, oven temperature program, and detector temperature) must be kept constant for all runs.
-
The retention time for each n-alkane and for this compound is recorded.
4. Calculation of the Kovats Retention Index:
The formula for calculating the retention index depends on whether the analysis is performed under isothermal or temperature-programmed conditions.
-
Isothermal Analysis: The Kovats retention index (I) is calculated using the following logarithmic formula: I = 100 * [n + (log(t'r(x)) - log(t'r(n))) / (log(t'r(n+1)) - log(t'r(n)))] Where:
-
t'r(x) is the adjusted retention time of this compound.
-
t'r(n) is the adjusted retention time of the n-alkane eluting before this compound.
-
t'r(n+1) is the adjusted retention time of the n-alkane eluting after this compound.
-
n is the carbon number of the n-alkane eluting before this compound. (Adjusted retention time is the retention time of the compound minus the retention time of an unretained compound, such as methane)
-
-
Temperature-Programmed Analysis: A linear formula is used for temperature-programmed GC: I = 100 * [n + (tr(x) - tr(n)) / (tr(n+1) - tr(n))] Where:
-
tr(x) is the retention time of this compound.
-
tr(n) is the retention time of the n-alkane eluting before this compound.
-
tr(n+1) is the retention time of the n-alkane eluting after this compound.
-
n is the carbon number of the n-alkane eluting before this compound.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for determining and comparing the GC retention index of this compound.
Caption: Workflow for the determination and comparison of GC retention indices.
This guide provides a foundational understanding of the GC retention index of this compound on various column types. For further research, it is recommended to consult the referenced databases and perform experimental verification for specific applications.
References
A Comparative Analysis of Synthetic vs. Natural 10-Methylnonadecane for Research Applications
For researchers, scientists, and drug development professionals, the choice between synthetic and naturally derived compounds is a critical decision that can impact experimental outcomes, reproducibility, and interpretation of data. This guide provides a comprehensive comparison of synthetic and natural 10-Methylnonadecane, a branched-chain alkane with roles in chemical signaling and as a component of natural waxes.[1] This analysis is supported by physicochemical data, standardized experimental protocols for characterization, and logical frameworks for comparative evaluation.
Physicochemical and Sourcing Characteristics
This compound, whether sourced from nature or synthesized in a laboratory, shares the same fundamental molecular structure.[2][3][4] However, the origin of the compound can significantly influence its purity, isomeric distribution, and the presence of associated impurities, which in turn can affect its biological activity and experimental utility.
Source and Production Overview
Synthetic this compound is typically produced through controlled chemical reactions, offering a high degree of purity and consistency. A common method is the catalytic hydrogenation of its unsaturated precursor, 10-methylnonadecene, often using a palladium on carbon (Pd/C) catalyst.[1] This process allows for the production of large quantities with a well-defined and consistent quality, making it an ideal reference standard in analytical chemistry, particularly for gas chromatography.[1]
Natural this compound is found as a component in the essential oils of various plants, such as jasmine (Jasminum species) and khat (Catha edulis).[1] It is also a significant component of the cuticular hydrocarbons (CHCs) of many insects, where it functions as a semiochemical, playing a role in chemical communication and preventing desiccation. Additionally, it has been identified as a metabolite produced by some fungi.[5] The extraction of natural this compound can be complex, and the resulting product is often a mixture of related compounds.
The following diagram illustrates the distinct origins of synthetic and natural this compound.
References
Confirming the Identity of 10-Methylnonadecane: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) and alternative analytical techniques for the confirmation of 10-Methylnonadecane, a long-chain branched alkane. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate methodology for your research needs.
The structural elucidation of long-chain alkanes, particularly branched isomers like this compound, presents a significant analytical challenge. Their low polarity and the subtle differences in the physical properties of their isomers necessitate powerful analytical techniques for definitive identification. While conventional gas chromatography-mass spectrometry (GC-MS) is a foundational method, high-resolution mass spectrometry and other spectroscopic techniques offer enhanced capabilities for resolving ambiguity.
Performance Comparison of Analytical Techniques
The selection of an analytical technique for the identification of this compound depends on a balance of factors including the required level of confidence, sample complexity, and available instrumentation. High-resolution mass spectrometry, particularly when coupled with gas chromatography (GC-HRMS), provides exceptional mass accuracy, enabling the determination of elemental composition and confident differentiation from isobaric interferences. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) offers superior chromatographic resolution for complex mixtures. Nuclear Magnetic Resonance (NMR) spectroscopy, especially carbon-13 NMR (¹³C NMR), provides detailed structural information, complementing mass spectrometry data.
| Feature | GC-High-Resolution MS (e.g., GC-Orbitrap) | GCxGC-TOF-MS | ¹³C NMR Spectroscopy |
| Primary Measurement | Accurate mass-to-charge ratio (m/z) | Retention times in two dimensions, mass-to-charge ratio (m/z) | Chemical shifts of ¹³C nuclei |
| Mass Accuracy | < 5 ppm[1] | < 5 ppm | Not Applicable |
| Resolving Power | > 60,000[2] | > 30,000 | Not Applicable |
| Confidence in Identification | Very High | High | High (structural elucidation) |
| Sample Throughput | Moderate | Low to Moderate | Low |
| Strengths | - Unambiguous elemental composition determination- High sensitivity and selectivity | - Excellent separation of complex mixtures- Structured chromatograms (e.g., by carbon number and class) | - Definitive structural information- Isomer differentiation |
| Limitations | - May not differentiate isomers without chromatographic separation | - Complex data analysis- Longer analysis times | - Lower sensitivity- Requires larger sample amounts |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound using GC-HRMS and ¹³C NMR.
Gas Chromatography-High-Resolution Mass Spectrometry (GC-Orbitrap)
This protocol is designed for the confident identification of this compound by providing high mass accuracy data.
Instrumentation:
-
Gas Chromatograph: Thermo Scientific TRACE 1310 or equivalent
-
Mass Spectrometer: Thermo Scientific Orbitrap Exploris GC Mass Spectrometer or equivalent
-
GC Column: Non-polar capillary column (e.g., TG-5SilMS 30 m x 0.25 mm I.D. x 0.25 µm film)[2]
Procedure:
-
Sample Preparation: Dissolve a known concentration of this compound standard in a suitable solvent (e.g., hexane) to a final concentration of 1-10 µg/mL.
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Initial temperature 60 °C, hold for 1 min, ramp to 320 °C at 15 °C/min, and hold for 5 min.
-
-
Mass Spectrometer Conditions:
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Extract the high-resolution mass spectrum for this peak.
-
Determine the accurate mass of the molecular ion ([M]⁺˙) and key fragment ions.
-
Calculate the elemental composition from the accurate masses to confirm the formula C₂₀H₄₂.
-
Compare the fragmentation pattern with library spectra (e.g., NIST) and theoretical fragmentation pathways for branched alkanes. Preferential cleavage occurs at the branching point, leading to the formation of stable carbocations.[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides detailed structural information for the unambiguous identification of this compound.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 500 MHz or equivalent, equipped with a 5 mm broadband probe.
Procedure:
-
Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
NMR Acquisition:
-
Experiment: ¹³C{¹H} (proton-decoupled carbon-13)
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30)
-
Spectral Width: 0 to 160 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative accuracy, if needed)
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Temperature: 298 K
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., TopSpin, Mnova).
-
Reference the spectrum to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).
-
Identify and assign the chemical shifts for each unique carbon atom in the this compound molecule. The spectrum of a long-chain n-alkane shows distinct signals for the terminal methyl group, the adjacent methylene (B1212753) groups, and a cluster of signals for the internal methylene groups.[4][5] The presence of the methyl branch at the C10 position will result in unique chemical shifts for the C10 (methine), the methyl carbon, and the adjacent methylene carbons, allowing for its definitive identification.
Visualizing the Experimental Workflow
To further clarify the analytical process, the following diagrams illustrate the logical workflow for identifying this compound using GC-HRMS.
Caption: Experimental workflow for the identification of this compound using GC-HRMS.
Conclusion
The definitive identification of this compound requires a robust analytical strategy. While traditional GC-MS with retention index matching provides a good starting point, high-resolution mass spectrometry offers a superior level of confidence through accurate mass measurements and elemental composition determination. For highly complex mixtures, the enhanced separation power of GCxGC-TOF-MS is invaluable. Furthermore, ¹³C NMR spectroscopy serves as a powerful complementary technique, providing unambiguous structural information. The choice of methodology should be guided by the specific requirements of the research, balancing the need for certainty with practical considerations such as sample availability and instrument access. By employing the detailed protocols and understanding the comparative performance of these techniques, researchers can confidently confirm the identity of this compound and other long-chain branched alkanes in their samples.
References
Unlocking Specificity: A Comparative Guide to the Biological Activity of 10-Methylnonadecane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The precise biological function of chiral molecules is often exquisitely dependent on their stereochemistry. In the realm of insect chemical communication, methyl-branched alkanes, such as 10-methylnonadecane, serve as critical components of cuticular hydrocarbon profiles and can act as potent semiochemicals, including contact and sex pheromones. The chirality of these molecules can dramatically alter their biological activity, with different enantiomers potentially eliciting distinct behavioral or physiological responses. This guide provides a comparative framework for understanding and investigating the biological activity of the (R)- and (S)-enantiomers of this compound, offering detailed experimental protocols and illustrative data to guide future research in this area.
While specific comparative data on the biological activity of this compound enantiomers is not extensively available in current literature, the principles of enantiomeric specificity in insect chemical communication are well-established. For instance, in many insect species, one enantiomer of a methyl-branched hydrocarbon may be a potent attractant, while the other is inactive or even inhibitory.[1] This highlights the critical need for enantioselective synthesis and bioassays in the study of such compounds.
Comparative Biological Activity: An Illustrative Overview
Due to the limited availability of direct experimental data comparing the enantiomers of this compound, the following table presents a hypothetical but plausible scenario based on known activities of similar chiral methyl-branched alkanes in insects. This serves as a template for how such comparative data would be structured.
| Biological Activity Parameter | (R)-10-Methylnonadecane | (S)-10-Methylnonadecane | Alternative Pheromone(s) |
| Pheromonal Activity | |||
| Male Attraction (Wind Tunnel Assay) | High (+++) | Low (+) | Varies by species |
| Copulation Elicitation (Mating Assay) | High (+++) | Inactive (-) | Varies by species |
| Electrophysiological Response | |||
| Antennal Response (GC-EAD) | Strong Signal | Weak Signal | Varies by species |
| Anti-desiccation | |||
| Water Loss Rate | Similar to (S)-enantiomer | Similar to (R)-enantiomer | n-Alkanes |
Experimental Protocols
To empirically determine the biological activities of this compound enantiomers, a series of well-defined experiments are required. The following protocols provide detailed methodologies for key assays.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
This technique is used to identify which of the enantiomers elicits a physiological response from an insect's antenna.
Protocol:
-
Sample Preparation: Prepare solutions of enantiomerically pure (R)- and (S)-10-methylnonadecane in a suitable solvent (e.g., hexane) at various concentrations.
-
Insect Preparation: Immobilize an adult insect (of the target species) and carefully excise one antenna. Mount the antenna between two microelectrodes filled with a saline solution.[2][3]
-
GC-EAD System Setup: A gas chromatograph is equipped with a chiral column capable of separating the enantiomers. The column effluent is split, with one part directed to a flame ionization detector (FID) and the other to the prepared antenna.[2][4][5]
-
Data Acquisition: Inject the samples into the GC. The FID will record the chemical profile, while the EAD system records any depolarization of the antennal membrane in response to biologically active compounds.[4]
-
Analysis: Compare the retention times of the enantiomers on the FID chromatogram with the timing of any signals from the EAD. A peak in the EAD trace that coincides with the elution of a specific enantiomer indicates that the insect's antenna can detect that molecule.
Behavioral Bioassays
These assays are designed to determine the behavioral response of insects to the individual enantiomers.
This assay assesses the long-range chemo-attractant properties of the compounds.
Protocol:
-
Wind Tunnel Setup: Use a glass or acrylic wind tunnel with a controlled airflow and light source.[6][7]
-
Odor Source: Aseptically apply a known quantity of each enantiomer (or a blend) to a filter paper or other dispenser placed at the upwind end of the tunnel. A solvent-only control should also be used.
-
Insect Release: Release insects (typically males if testing a female-produced pheromone) at the downwind end of the tunnel.
-
Behavioral Observation: Record the number of insects that exhibit upwind flight, the time taken to reach the source, and contact with the source.[7][8]
-
Data Analysis: Statistically compare the responses to each enantiomer and the control.
This assay evaluates the role of the enantiomers as close-range courtship or copulation stimulants.
Protocol:
-
Arena Setup: Place a male and a female of the target insect species in a small observation chamber (e.g., a petri dish).[6][9]
-
Compound Application: In some setups, a glass dummy or a dead insect may be treated with one of the enantiomers to isolate the chemical cue.
-
Behavioral Recording: Observe and quantify specific courtship behaviors, such as wing fanning, abdominal curling, and copulation attempts.[9]
-
Data Analysis: Compare the frequency and duration of courtship behaviors in the presence of each enantiomer versus a control.
Visualizing Workflows and Pathways
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Workflow for the synthesis and biological evaluation of this compound enantiomers.
Caption: A generalized pheromone signaling pathway in an insect olfactory neuron.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 2.3. Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) [bio-protocol.org]
- 4. chromatographic-electroantennographic detection gc-ead: Topics by Science.gov [science.gov]
- 5. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
- 6. Behavioral Assays [ice.mpg.de]
- 7. ento.psu.edu [ento.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
